Erlotinib-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
399.39 g/mol |
IUPAC Name |
N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i5+1,6+1,7+1,12+1,16+1,17+1 |
InChI Key |
AAKJLRGGTJKAMG-GQGGUIAASA-N |
Isomeric SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Erlotinib-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Erlotinib-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the targeted cancer therapeutic, Erlotinib. This document details the synthetic pathway, purification methods, and analytical techniques for verifying its isotopic enrichment and chemical purity, presented with structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication.
Introduction to Erlotinib and its Labeled Analog
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[][2][3][4][5] The development of robust bioanalytical methods is paramount for quantifying Erlotinib concentrations in biological matrices. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its identical chemical properties to the unlabeled drug, while its mass difference allows for clear differentiation.[]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting from a 13C-labeled precursor to introduce the isotopic label into the core structure. While the exact commercial synthesis protocols are proprietary, a plausible and commonly utilized synthetic route is outlined below, based on established methods for Erlotinib synthesis.[2][7][8][9][10][11][12] The key is the strategic introduction of a 13C6-labeled aniline precursor.
Proposed Synthetic Pathway
The synthesis commences with the reaction of a 13C6-labeled aniline derivative with a quinazoline core. A common precursor for the quinazoline moiety is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
Diagram: Proposed Synthesis of this compound
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a representative example based on known synthetic methods for Erlotinib.[2][8][10]
-
Reaction Setup: In a clean, dry reaction flask, suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol.
-
Addition of Labeled Precursor: Add 3-ethynylaniline-13C6 (1.05 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid by filtration and wash with cold isopropanol to remove unreacted starting materials and impurities.
-
Salt Formation: To prepare the hydrochloride salt, suspend the purified this compound free base in a suitable solvent like ethyl acetate and treat with a solution of hydrochloric acid.
-
Final Product: Collect the resulting white to off-white solid of this compound hydrochloride by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Quantitative Data: Synthesis
| Parameter | Value | Reference |
| Starting Material Purity | >98% | Standard Practice |
| Typical Yield | 75-85% | [2] |
| Chemical Purity (by HPLC) | >99% | [] |
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the reliability of this compound as an internal standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry directly measures the mass-to-charge ratio of the molecule, allowing for the differentiation of isotopologues. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method for accurate isotopic enrichment determination.[13][14]
Diagram: Workflow for Isotopic Purity Analysis by LC-MS
Caption: General workflow for determining isotopic purity using LC-MS.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Resolution: >10,000.
-
-
Data Analysis: Extract the mass spectrum for the this compound peak. Determine the relative abundance of the M+0, M+1, M+2, M+3, M+4, M+5, and M+6 peaks. The isotopic purity is calculated based on the percentage of the M+6 isotopologue relative to all Erlotinib-related isotopologues.
| Isotopologue | Expected m/z (Monoisotopic) | Observed Abundance |
| Erlotinib (Unlabeled) | 393.1794 | < 0.1% |
| This compound | 399.2000 | > 99% |
Note: The observed abundance will vary slightly between batches.
NMR Spectroscopy Analysis
13C NMR spectroscopy is a powerful tool to confirm the position and extent of 13C labeling.[][16][17][18] In a proton-decoupled 13C NMR spectrum of this compound, the signals corresponding to the six labeled carbon atoms will be significantly enhanced compared to a spectrum of unlabeled Erlotinib.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
Nucleus: 13C.
-
Experiment: Proton-decoupled 1D 13C experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial for quantitative accuracy.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Integrate the signals of the labeled and unlabeled carbon atoms to determine the isotopic enrichment at each labeled position.
| Parameter | Expected Result | Reference |
| Signal Enhancement of Labeled Carbons | Significant increase in intensity for the 6 carbons of the aniline ring | [][16] |
| Isotopic Enrichment (per site) | > 98% | [] |
Conclusion
The synthesis and rigorous analysis of this compound are fundamental to its application as a reliable internal standard in quantitative bioanalysis. The methodologies outlined in this guide provide a framework for the production and quality control of this essential research tool. Adherence to detailed protocols and the use of high-resolution analytical techniques are imperative to ensure the accuracy and precision of pharmacokinetic and metabolic studies of Erlotinib.
References
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Frontiers | Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors [frontiersin.org]
- 5. Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 9. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 10. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 11. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 12. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 16. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Erlotinib-13C6 principle of operation in mass spectrometry
An In-depth Technical Guide on the Principle of Operation of Erlotinib-13C6 in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erlotinib is a potent, orally available tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[][2] It is a critical therapeutic agent for non-small cell lung cancer (NSCLC) and pancreatic cancer.[][4] Given the significant inter-individual variability in its pharmacokinetics, accurate and precise quantification of Erlotinib in biological matrices is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[5]
This guide details the principle of operation of this compound in mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) that is the gold standard for the quantitative bioanalysis of Erlotinib. The use of a SIL-IS like this compound is fundamental to the isotope dilution mass spectrometry (IDMS) technique, which ensures the highest level of accuracy and robustness in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6]
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind using this compound is isotope dilution. This compound is chemically identical to the analyte, Erlotinib, but has a greater mass due to the incorporation of six Carbon-13 (¹³C) isotopes into the ethynylphenyl group.[]
Key functional aspects:
-
Co-elution: Being structurally identical, this compound exhibits the same chromatographic behavior as Erlotinib, meaning they elute from the liquid chromatography (LC) column at the same retention time.
-
Identical Chemical Behavior: It undergoes the same sample preparation (e.g., protein precipitation, liquid-liquid extraction) and ionization processes in the mass spectrometer's source.[7]
-
Mass Differentiation: Despite these similarities, the mass spectrometer can easily distinguish between the analyte (Erlotinib) and the internal standard (this compound) due to their mass difference of 6 Daltons.[8]
By adding a known concentration of this compound to each sample at the beginning of the workflow, it serves as a perfect proxy. Any sample loss during extraction or fluctuations in instrument response (e.g., ionization suppression or enhancement from the matrix) will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these potential errors and leading to highly reliable quantification.
Physicochemical and Mass Spectrometric Properties
Accurate analysis begins with understanding the fundamental properties of the analyte and the internal standard.
| Property | Erlotinib (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₂₂H₂₃N₃O₄ | C₁₆[¹³C]₆H₂₃N₃O₄ |
| Molecular Weight | 393.44 g/mol | 399.44 g/mol (approx.) |
| CAS Number | 183319-69-9 (unlabelled) | 1210610-07-3 (hydrochloride salt) |
| Synonyms | Tarceva, CP-358774 | Tarceva-13C6, this compound Hydrochloride |
| Purity | N/A (Reference Standard) | Typically >95% by HPLC; >98% atomic ¹³C enrichment[][] |
| Precursor Ion ([M+H]⁺) | m/z 394.2 | m/z 400.2 |
| Product Ion | m/z 278.1 | m/z 284.1 |
| Mass Transition (MRM) | m/z 394 → 278 [8] | m/z 400 → 284 [8] |
Note: Exact masses may vary slightly based on instrumentation and ionization state.
Visualization of Key Processes
Chemical Structures
The diagram below illustrates the structures of Erlotinib and its stable isotope-labeled counterpart, highlighting the position of the six ¹³C atoms.
Caption: Chemical structures of Erlotinib and this compound.
Mass Spectrometry Fragmentation Pathway
In positive electrospray ionization (ESI+) mode, both molecules are protonated to form the precursor ions [M+H]⁺. During collision-induced dissociation (CID) in the mass spectrometer's collision cell, they undergo fragmentation. The primary fragmentation event is the cleavage of the bond between the quinazoline ring and the ethynylphenyl amine group, leading to the characteristic product ions.
Caption: Fragmentation of Erlotinib and this compound in MS/MS.
Detailed Experimental Protocol: Plasma Quantification
This section outlines a typical bioanalytical method for the quantification of Erlotinib in human plasma using this compound. This protocol is a composite based on several validated methods.[8][9]
Reagents and Stock Solutions
-
Erlotinib and this compound: Reference standards.
-
Solvents: HPLC-grade or LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).
-
Plasma: Drug-free human EDTA plasma.
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Erlotinib in DMSO or Methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 0.5 mg/mL stock solution of this compound in Methanol.[8]
-
Create working solutions by diluting the stock solutions in Methanol or an appropriate solvent mixture. An internal standard working solution of 1000 ng/mL is common.[8]
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Erlotinib from plasma.[10]
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 11,300 g) for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant (e.g., mix 100 µL supernatant with 400 µL of the initial mobile phase) to ensure compatibility with the LC system.[11]
-
Inject the final solution into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Erlotinib quantification.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize typical instrument parameters.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Example Value |
| LC System | HPLC or UPLC system |
| Column | Reversed-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.7 mL/min |
| Gradient | Gradient elution, e.g., 5% B to 95% B over 5 minutes[9] |
| Run Time | 7-8 minutes[9] |
| Injection Vol. | 5-10 µL |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Example Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Erlotinib: 394→278; this compound: 400→284[8] |
| Resolution | Unit resolution (0.7 Da)[8] |
| Source Temp. | Instrument dependent (e.g., 500°C) |
| IonSpray Voltage | Instrument dependent (e.g., 5500 V) |
Data Analysis and Validation
Quantification is achieved by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the prepared calibration standards. A linear regression model, often with weighting (e.g., 1/x or 1/x²), is applied to generate a calibration curve.
Table 3: Summary of Typical Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Range |
| Linearity Range | 5 - 2500 ng/mL in plasma[8] or 25 - 5000 ng/mL in plasma |
| Lower Limit of Quantitation (LLOQ) | 1.0 - 5.0 ng/mL[7][8] |
| Intra- and Inter-assay Precision (%CV) | < 15% (≤ 20% at LLOQ)[8] |
| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ)[8] |
| Extraction Recovery | Consistent, precise, and reproducible (often >80%)[7] |
| Matrix Effect | Minimal and compensated for by the internal standard. |
| Stability | Stable under relevant conditions (bench-top, freeze-thaw, long-term storage)[12] |
Conclusion
This compound is an indispensable tool for the accurate quantification of Erlotinib in complex biological matrices. Its principle of operation is rooted in the robust and reliable technique of isotope dilution mass spectrometry. By mimicking the analyte's behavior throughout the analytical process while being distinguishable by mass, it effectively corrects for a wide range of potential errors. The detailed protocols and established mass transitions provide a solid foundation for researchers and drug development professionals to implement sensitive, specific, and reproducible bioanalytical methods for Erlotinib.
References
- 2. This compound | TargetMol [targetmol.com]
- 4. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Investigating the Metabolic Stability of Erlotinib-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic stability of Erlotinib, which is directly applicable to its stable isotope-labeled counterpart, Erlotinib-¹³C₆. Due to the nature of ¹³C labeling, it is widely accepted in the scientific community that the isotopic substitution does not significantly alter the metabolic fate of the molecule. Therefore, the metabolic pathways, enzymes involved, and expected stability of Erlotinib-¹³C₆ are considered to be analogous to those of unlabeled Erlotinib. Erlotinib-¹³C₆ is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Erlotinib in biological matrices.
Introduction to Erlotinib Metabolism
Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, undergoes extensive metabolism in the body.[1][2] The biotransformation of Erlotinib is crucial in determining its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The primary site of metabolism is the liver, with contributions from extra-hepatic tissues such as the intestine and lungs.[3]
Key Metabolic Pathways of Erlotinib
The metabolism of Erlotinib is multifaceted, involving several key biotransformation reactions. The major metabolic pathways for Erlotinib, and by extension Erlotinib-¹³C₆, are O-demethylation, oxidation of the acetylene moiety, and hydroxylation of the aromatic ring.[1][4]
The primary metabolizing enzymes are from the cytochrome P450 (CYP) superfamily, with CYP3A4 being the major contributor.[2][3][5] Other isoforms, including CYP3A5, CYP1A1, and CYP1A2, also play a role in its metabolism.[3][6][7]
The main metabolites of Erlotinib include:
-
OSI-420 (M14): A pharmacologically active metabolite formed through O-demethylation of one of the methoxyethoxy side chains.[1][3]
-
OSI-413: Formed by O-demethylation of the other methoxyethoxy side chain.
-
M11: A carboxylic acid derivative resulting from O-demethylation followed by oxidation.[1][4]
-
M6: A carboxylic acid formed via oxidation of the acetylene group.[1][4]
Subsequent phase II metabolism can occur, leading to the formation of glucuronide and sulfate conjugates of the primary oxidative metabolites.[1][4]
Quantitative Data on Erlotinib Metabolism
The following table summarizes the relative abundance of the major Erlotinib metabolites recovered in human feces and urine after a single oral dose of [¹⁴C]Erlotinib. This data provides an indication of the predominant metabolic pathways.
| Metabolite | Percentage of Administered Dose Recovered | Metabolic Pathway |
| M11 | 29.4% | O-demethylation and oxidation |
| M6 | 21.0% | Oxidation of the acetylene moiety |
| M16 | 9.6% | Aromatic hydroxylation |
| Unchanged Erlotinib | <2% | - |
Data sourced from Ling et al., Drug Metabolism and Disposition, 2006.[1]
Experimental Protocols for In Vitro Metabolic Stability Assessment
The following protocols are representative of the methodologies used to assess the metabolic stability of Erlotinib and can be directly applied to Erlotinib-¹³C₆.
In Vitro Incubation with Human Liver Microsomes (HLM)
This assay is a standard method to determine the intrinsic clearance of a compound.
Materials:
-
Erlotinib-¹³C₆
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification, if different from the test article)
Procedure:
-
Prepare a stock solution of Erlotinib-¹³C₆ in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the HLM suspension and NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the Erlotinib-¹³C₆ working solution to the incubation mixture. The final concentration of the test compound should be below its Km to ensure first-order kinetics.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of Erlotinib-¹³C₆ using a validated LC-MS/MS method.
Data Analysis: The natural logarithm of the percentage of remaining Erlotinib-¹³C₆ is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Erlotinib-¹³C₆ and its metabolites.
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Erlotinib-¹³C₆ and its metabolites need to be optimized.
Sample Preparation:
-
Protein Precipitation: As described in the incubation protocol, this is a simple and effective method for sample cleanup.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): May be used for cleaner extracts and to achieve lower limits of quantification.
Several published methods describe the detailed LC-MS/MS conditions for the analysis of Erlotinib and its metabolites, which can be adapted for Erlotinib-¹³C₆.[8][9][10]
Conclusion
The metabolic stability of Erlotinib-¹³C₆ is expected to be identical to that of unlabeled Erlotinib. It undergoes extensive metabolism primarily mediated by CYP3A4, leading to the formation of several metabolites through O-demethylation, oxidation, and hydroxylation. The in vitro and analytical methods described in this guide provide a robust framework for researchers to experimentally investigate the metabolic fate of Erlotinib-¹³C₆ in various biological systems. This understanding is fundamental for its application in pharmacokinetic studies and other drug development research.
References
- 1. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erlotinib treatment induces cytochrome P450 3A activity in non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Polymorphisms of Drug-Metabolizing Enzymes and Transporters Contribute to the Individual Variations of Erlotinib Steady State Trough Concentration, Treatment Outcomes, and Adverse Reactions in Epidermal Growth Factor Receptor–Mutated Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. tandfonline.com [tandfonline.com]
Erlotinib-¹³C₆: A Technical Guide for Preliminary Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Erlotinib-¹³C₆, a stable isotope-labeled analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Erlotinib, in preliminary drug metabolism studies. This document details the rationale for using stable isotope labeling, outlines experimental protocols for in vitro and in vivo metabolism studies, presents a summary of Erlotinib's known metabolic pathways, and provides visualizations of the key signaling cascades it modulates. The use of Erlotinib-¹³C₆ offers a powerful tool for elucidating metabolic fates, quantifying metabolites, and understanding the pharmacokinetic profile of Erlotinib without the safety concerns associated with radiolabeled compounds.
Introduction to Erlotinib and the Role of Stable Isotope Labeling
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, a key player in the signaling pathways that drive cell proliferation and survival in several cancers, notably non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] By reversibly binding to the ATP-binding site of the EGFR's intracellular domain, Erlotinib blocks the downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to the inhibition of tumor growth.[2][3][4]
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. Preliminary drug metabolism studies are essential to identify potential metabolic liabilities, understand clearance mechanisms, and characterize active or toxic metabolites. Stable isotope labeling, particularly with ¹³C, has emerged as a valuable technique in these early-stage investigations.[5] The incorporation of ¹³C atoms into the drug molecule allows for its differentiation from endogenous compounds and its unlabeled counterpart by mass spectrometry, facilitating accurate tracking and quantification of the parent drug and its metabolites.[6] Erlotinib-¹³C₆, with six carbon-13 atoms incorporated into its structure, serves as an ideal internal standard for bioanalytical assays and as a tracer in metabolic studies to probe the biotransformation of Erlotinib.[7][8]
Erlotinib-¹³C₆: Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of Erlotinib
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₃O₄ | [11] |
| Molecular Weight | 393.44 g/mol | [11] |
| pKa | 5.42 | [1] |
| LogP | 3.2 | [1] |
| Solubility | pH-dependent | [1] |
Note: The physicochemical properties of Erlotinib-¹³C₆ are expected to be nearly identical to those of unlabeled Erlotinib, with a slight increase in molecular weight due to the six ¹³C atoms.
Mechanism of Action and Signaling Pathways
Erlotinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR.[3] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[4][12] Erlotinib competitively blocks the ATP binding pocket of the EGFR tyrosine kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.[4]
The two primary signaling pathways inhibited by Erlotinib are:
-
The Ras/Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.[12]
-
The PI3K/Akt Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[12]
Below are Graphviz diagrams illustrating these pathways.
Figure 1: EGFR Signaling Pathway and Inhibition by Erlotinib.
Figure 2: The Ras/Raf/MEK/ERK Signaling Pathway.
Figure 3: The PI3K/Akt Signaling Pathway.
Pharmacokinetics and Metabolism of Erlotinib
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Erlotinib is crucial for optimizing its therapeutic use.
Table 2: Summary of Erlotinib Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | ~60% (fasting), ~100% (with food) | [13] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [13] |
| Volume of Distribution (Vd) | 232 L | [13] |
| Protein Binding | ~95% | [14] |
| Elimination Half-life (t½) | ~36.2 hours | [13] |
| Clearance (CL) | 4.9 L/h | [15] |
| Major Elimination Route | Feces (~83%) | [16] |
Erlotinib is extensively metabolized, primarily in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP1A2 playing a lesser role.[13] Several metabolites have been identified, with the most significant being OSI-420 (O-desmethyl erlotinib), which is pharmacologically active.[16] Other metabolic pathways include oxidation of the acetylene moiety and hydroxylation of the aromatic ring.[16]
Table 3: Major Metabolites of Erlotinib
| Metabolite | Metabolic Pathway | Activity |
| OSI-420 | O-demethylation | Active |
| OSI-413 | O-demethylation | Inactive |
| M11 | O-demethylation and oxidation | Inactive |
| M6 | Oxidation of acetylene moiety | Inactive |
| M16 | Aromatic hydroxylation | Inactive |
Experimental Protocols for Metabolism Studies Using Erlotinib-¹³C₆
The following are generalized protocols for in vitro and in vivo studies. These should be optimized for specific experimental conditions.
In Vitro Metabolism: Microsomal Stability Assay
This assay assesses the metabolic stability of Erlotinib in liver microsomes.
Figure 4: Workflow for a Microsomal Stability Assay.
Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a working solution of Erlotinib-¹³C₆ (e.g., 1 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, pre-incubate the liver microsomes and Erlotinib-¹³C₆ at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of Erlotinib).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining Erlotinib-¹³C₆ at each time point.
-
The disappearance of Erlotinib-¹³C₆ over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Metabolism: Microdosing Study
A microdosing study in animal models can provide early pharmacokinetic data.
Figure 5: Workflow for an In Vivo Microdosing Study.
Protocol:
-
Dose Preparation and Administration:
-
Prepare a sterile microdose formulation of Erlotinib-¹³C₆ (typically ≤100 µg/kg) in a suitable vehicle.
-
Administer the microdose to a cohort of appropriate animal models (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract Erlotinib-¹³C₆ and its potential ¹³C-labeled metabolites from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracts by high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
Data Presentation and Interpretation
Quantitative data from metabolism studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 4: Representative Data from an In Vitro Microsomal Stability Assay
| Time (min) | % Erlotinib-¹³C₆ Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
This is example data and will vary depending on the experimental conditions.
From this data, the in vitro half-life can be calculated from the slope of the natural log of the percent remaining versus time. The intrinsic clearance can then be estimated, providing a valuable parameter for predicting in vivo hepatic clearance.
Conclusion
Erlotinib-¹³C₆ is a critical tool for the preclinical evaluation of Erlotinib's metabolic profile. Its use in in vitro and in vivo studies allows for the accurate and safe investigation of metabolic pathways, metabolite identification, and the determination of key pharmacokinetic parameters. The methodologies and data presented in this guide provide a framework for researchers to design and execute robust preliminary drug metabolism studies, ultimately contributing to a more comprehensive understanding of Erlotinib's disposition and facilitating its development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. protocols.io [protocols.io]
- 8. Case Report: Metabolic Profiling Identifies Lung Tumor Responsiveness to Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
Understanding the Mass Shift of Erlotinib-13C6 in MS Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Erlotinib-13C6 as an internal standard in mass spectrometry (MS) analysis for the quantification of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This guide will delve into the core principles of its application, detailing the mass shift, experimental protocols, and relevant biological pathways.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. An SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, ²H for ¹H).
This compound is the stable isotope-labeled form of Erlotinib where six of the carbon-12 atoms have been replaced with carbon-13 atoms. This substitution results in a molecule that is chemically identical to Erlotinib in terms of its physicochemical properties, such as polarity, solubility, and chromatographic retention time. However, it has a distinct, higher molecular weight. This mass difference is the key to its utility in MS analysis.
During sample preparation and analysis, the SIL-IS is spiked into the biological matrix (e.g., plasma, tissue homogenate) at a known concentration. Because it behaves identically to the unlabeled analyte, any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the SIL-IS. By measuring the ratio of the MS signal of the analyte to the signal of the SIL-IS, accurate and precise quantification can be achieved, correcting for experimental variability.
The Mass Shift of this compound
The fundamental characteristic of this compound that enables its use as an internal standard is its predictable and distinct mass shift compared to the unlabeled Erlotinib.
Table 1: Molecular Properties of Erlotinib and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Erlotinib | C₂₂H₂₃N₃O₄ | 393.44[1] | 393.1743 |
| This compound | C₁₆¹³C₆H₂₃N₃O₄ | 399.40 | 399.2011 |
The incorporation of six ¹³C atoms results in a mass increase of approximately 6 Daltons. This mass shift is readily detectable by a mass spectrometer, allowing for the simultaneous measurement of both the analyte and the internal standard without mutual interference.
In tandem mass spectrometry (MS/MS), a common technique for quantitative analysis, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented. The resulting product ions are then detected. The mass shift from the stable isotope labeling is typically retained in the fragment ions, allowing for specific and sensitive detection using Multiple Reaction Monitoring (MRM).
Table 2: Exemplary MRM Transitions for Erlotinib and its Stable Isotope Labeled Analogues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Erlotinib | 394.2 | 278.1 |
| Erlotinib-d6 | 400.4 | 278.1 |
| This compound (Predicted) | 400.2 | 278.1 or 284.1 * |
Note: The fragmentation of Erlotinib typically involves the loss of the two methoxyethoxy side chains. If the ¹³C labels are on the quinazoline ring system, the primary fragment of m/z 278.1 would be expected. If the labels are on the ethynylphenyl group, a different fragmentation pattern might be observed, though the former is more common for this class of compounds.
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of Erlotinib in a biological matrix using this compound as an internal standard.
Sample Preparation
A robust and reproducible sample preparation method is crucial for accurate quantification. Protein precipitation is a common and effective method for extracting Erlotinib from plasma samples.
Protocol: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Spiking: Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid chromatography is used to separate Erlotinib from other components in the sample extract before it enters the mass spectrometer.
Table 3: Typical LC-MS/MS Parameters for Erlotinib Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Mandatory Visualizations
Erlotinib Signaling Pathway
Erlotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: Erlotinib inhibits EGFR signaling pathways.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps involved in a typical pharmacokinetic study of Erlotinib using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Erlotinib pharmacokinetic analysis.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Erlotinib in complex biological matrices. Its predictable +6 Da mass shift allows for clear differentiation from the unlabeled drug in mass spectrometry, while its identical chemical behavior ensures reliable correction for experimental variations. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to implement quantitative bioanalysis of Erlotinib, facilitating critical pharmacokinetic and pharmacodynamic assessments. The use of such stable isotope-labeled internal standards is paramount for generating high-quality data in preclinical and clinical studies.
References
Erlotinib-13C6: Ein technischer Leitfaden für Forschung und Entwicklung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser technische Leitfaden bietet einen detaillierten Überblick über die Spezifikationen, Analysemethoden und den Signalweg von Erlotinib-13C6. Er soll Forschern als umfassende Ressource für die Verwendung dieses stabilen, isotopenmarkierten internen Standards in quantitativen Analysen dienen.
Produktübersicht und Spezifikationen
This compound ist ein stabil-isotopenmarkiertes Derivat von Erlotinib, einem potenten Inhibitor der epidermalen Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinase. Durch die Markierung mit sechs Kohlenstoff-13-Atomen dient es als idealer interner Standard für die quantitative Analyse von Erlotinib in verschiedenen biologischen Matrices mittels Massenspektrometrie. Seine chemischen und physikalischen Eigenschaften sind nahezu identisch mit denen des unmarkierten Analyten, was eine genaue und präzise Quantifizierung ermöglicht.
Nachstehend finden Sie eine Zusammenfassung der typischen Qualitätskontrollspezifikationen für this compound.
| Parameter | Spezifikation | Typische Analysemethode |
| Chemische Reinheit | ≥ 98% | HPLC, LC-MS |
| Isotopenanreicherung | ≥ 99 Atom% 13C | Massenspektrometrie |
| Molekulargewicht | 399.45 g/mol | Massenspektrometrie |
| Summenformel | C16¹³C6H23N3O4 | - |
| CAS-Nummer | 1210610-07-3 | - |
| Aussehen | Weißer bis cremefarbener Feststoff | Visuelle Inspektion |
| Löslichkeit | Löslich in DMSO, Methanol | Löslichkeitstest |
Experimentelle Protokolle: Quantitative Analyse von Erlotinib mittels LC-MS/MS
Dieses Protokoll beschreibt eine validierte Methode zur Quantifizierung von Erlotinib in menschlichem Plasma unter Verwendung von this compound als internem Standard.
Probenvorbereitung: Proteinfällung
-
Eine Aliquote von 100 µL menschlichem Plasma in ein Mikrozentrifugenröhrchen geben.
-
10 µL einer Arbeitslösung von this compound (z. B. 1 µg/mL in Methanol) als internen Standard hinzufügen und kurz vortexen.
-
300 µL eiskaltes Acetonitril zur Proteinfällung hinzufügen.
-
Die Probe 30 Sekunden lang kräftig vortexen.
-
Die Probe bei 14.000 x g für 10 Minuten bei 4°C zentrifugieren.
-
Den Überstand vorsichtig in ein sauberes Röhrchen überführen und zur Trockne eindampfen (z. B. unter einem leichten Stickstoffstrom).
-
Den Rückstand in 100 µL der mobilen Phase A rekonstituieren.
LC-MS/MS-Bedingungen
| Parameter | Bedingung |
| HPLC-System | Agilent 1200 Serie oder Äquivalent |
| Säule | C18-Umkehrphasensäule (z. B. 2,1 x 50 mm, 3,5 µm) |
| Mobile Phase A | 0,1% Ameisensäure in Wasser |
| Mobile Phase B | 0,1% Ameisensäure in Acetonitril |
| Gradient | 10% B bis 90% B über 5 Minuten, dann re-equilibrieren |
| Flussrate | 0,4 mL/min |
| Injektionsvolumen | 10 µL |
| Massenspektrometer | Triple-Quadrupol-Massenspektrometer |
| Ionisierungsmodus | Elektrospray-Ionisierung (ESI), positiv |
| MRM-Übergänge | Erlotinib: 394.2 > 278.1; this compound: 400.2 > 278.1 |
| Kollisionsenergie | Optimiert für jeden Übergang |
Datenanalyse
Die Konzentration von Erlotinib in den Proben wird durch den Vergleich des Peakflächenverhältnisses von Erlotinib zu this compound mit einer Kalibrierungskurve bestimmt, die mit bekannten Konzentrationen von Erlotinib und einer konstanten Konzentration des internen Standards erstellt wurde.
Diagramme
Experimenteller Arbeitsablauf
Das folgende Diagramm veranschaulicht den Arbeitsablauf für die quantitative Analyse von Erlotinib.
Abbildung 1: Schematische Darstellung des experimentellen Arbeitsablaufs.
Erlotinib-Signalweg
Erlotinib hemmt die Signaltransduktion durch den epidermalen Wachstumsfaktorrezeptor (EGFR), was zu einer verminderten Zellproliferation und Apoptose-Induktion führt.
Abbildung 2: Hemmung des EGFR-Signalwegs durch Erlotinib.
An In-depth Technical Guide on the Core Chemical and Physical Properties of Erlotinib-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Erlotinib-13C6, a stable isotope-labeled analog of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and a visualization of its mechanism of action.
Chemical and Physical Properties
This compound is a synthesized form of Erlotinib where six carbon atoms on the ethynylphenyl group have been replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolism studies, serving as an internal standard for the accurate quantification of Erlotinib in biological matrices.
Table 1: Summary of Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(3-ethynyl(1,2,3,4,5,6-13C6)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | [] |
| Synonyms | This compound, CP-358774-13C6, Tarceva-13C6 | [][2] |
| CAS Number | 1211107-68-4 | [2][3] |
| Molecular Formula | C₁₆¹³C₆H₂₃N₃O₄ | [4] |
| Molecular Weight | 399.397 g/mol | [2] |
| Appearance | White to light yellow solid | [] |
| Purity | ≥95% (HPLC), ≥98% atom ¹³C | [] |
| Solubility | Soluble in DMSO and DMF (slightly, with heating), Acetone. Sparingly soluble in aqueous buffers. | [][5] |
| Storage | Store at -20°C as a solid. | [][3] |
| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [3] |
Experimental Protocols
The following sections detail key experimental methodologies relevant to the synthesis, characterization, and application of this compound.
2.1. Synthesis of Erlotinib
While the specific synthesis of the ¹³C labeled version is proprietary to manufacturers, the general synthesis of Erlotinib provides a foundational understanding. A common method involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[6]
-
Reaction: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is reacted with 3-ethynylaniline in an appropriate solvent, such as isopropanol, often under reflux conditions.[6][7]
-
Purification: The resulting product is typically purified by recrystallization or column chromatography to yield Erlotinib.[7]
For this compound, the synthesis would utilize a ¹³C-labeled 3-ethynylaniline precursor.
2.2. Quantification of Erlotinib in Biological Samples using HPLC-MS/MS
This compound is predominantly used as an internal standard (ISTD) for the quantification of Erlotinib in biological samples like plasma and tissue homogenates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
To a 50 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound working solution (e.g., 20 µL of 1000 ng/mL).[8]
-
Precipitate proteins by adding a solvent like acetonitrile (e.g., 150 µL).[8]
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[8]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[9]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) is common.[9]
-
Flow Rate: A typical flow rate is around 0.7 - 1.3 mL/min.[9]
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions for both Erlotinib and this compound are monitored.
-
-
Calibration and Quantification:
-
Calibration curves are generated by plotting the peak area ratio of Erlotinib to this compound against the concentration of Erlotinib standards.
-
The concentration of Erlotinib in the unknown samples is then determined from this calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample processing and instrument response.[8]
-
Signaling Pathway and Mechanism of Action
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[][11] It competitively binds to the ATP binding site within the intracellular domain of the EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[12] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.[13]
References
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound|1211107-68-4|MSDS [dcchemicals.com]
- 4. This compound|CAS 1211107-68-4|DC Chemicals [dcchemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|CAS 1211107-68-4|DC Chemicals [dcchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. SMPDB [smpdb.ca]
Erlotinib-¹³C₆ in Exploratory Pharmacokinetic Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Erlotinib-¹³C₆ in exploratory pharmacokinetic (PK) screening. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret studies utilizing this stable isotope-labeled analogue of Erlotinib. This document covers the underlying principles, experimental methodologies, data interpretation, and the regulatory landscape pertinent to the use of Erlotinib-¹³C₆ in early-phase clinical development.
Introduction to Erlotinib and the Role of Isotopic Labeling
Erlotinib is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2][3] The mechanism of action involves the inhibition of EGFR, which blocks downstream signaling pathways responsible for cell proliferation and survival.[1][4][5][6][7]
Exploratory Investigational New Drug (IND) studies, including microdosing, are pivotal in early drug development to assess the pharmacokinetic profile of a new drug candidate in humans with minimal risk.[8][9][10] The use of isotopically labeled compounds, such as Erlotinib-¹³C₆, is central to these studies. The ¹³C label provides a distinct mass signature, enabling highly sensitive and specific detection by mass spectrometry, differentiating it from the endogenous background and allowing for precise quantification at very low concentrations.[11][12]
Erlotinib-¹³C₆ serves two primary purposes in pharmacokinetic screening:
-
As a tracer in microdosing studies: Administered at sub-pharmacological doses to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Erlotinib in humans without inducing pharmacological effects.[13][14][15][16]
-
As an internal standard: In bioanalytical methods (e.g., LC-MS/MS) for the accurate quantification of unlabeled Erlotinib in biological matrices.[17][18][19][20]
Quantitative Pharmacokinetic Data of Erlotinib
The following tables summarize key pharmacokinetic parameters of Erlotinib in humans, derived from various clinical studies. This data provides a baseline for designing and interpreting exploratory PK studies with Erlotinib-¹³C₆.
Table 1: Key Pharmacokinetic Parameters of Erlotinib in Adults
| Parameter | Value | Reference |
| Oral Bioavailability | ~60% (fasting), up to 100% (with food) | [3][21] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 4 hours | [3] |
| Elimination Half-Life (t₁/₂) | 36.2 hours | [3][22] |
| Volume of Distribution (Vd/F) | 232 L | [3][22] |
| Apparent Oral Clearance (CL/F) | 3.95 L/h | [22] |
| Plasma Protein Binding | ~93% (to albumin and α1-acid glycoprotein) | [3] |
Table 2: Erlotinib Metabolism and Excretion
| Pathway | Description | Percentage of Dose | Reference |
| Metabolism | Primarily by CYP3A4; lesser extent by CYP1A2, CYP1A1, and CYP2C8. | >90% | [2][23] |
| Major Metabolites | O-demethylation followed by oxidation (M11), oxidation of acetylene moiety (M6), aromatic hydroxylation (M16). | M11: 29.4%, M6: 21.0%, M16: 9.6% | [23] |
| Excretion | Predominantly in feces. | ~83% in feces, ~8% in urine. | [3][23] |
| Unchanged Drug Excreted | <2% | [23] |
Experimental Protocols
Exploratory Microdosing Study with Erlotinib-¹³C₆
This protocol outlines a typical design for a Phase 0 microdosing study to determine the absolute bioavailability and characterize the ADME of Erlotinib.
Objective: To assess the pharmacokinetics of a microdose of ¹³C-labeled Erlotinib.
Methodology:
-
Subject Population: A small cohort of healthy volunteers (n=6-8).
-
Dosing:
-
A single oral microdose of Erlotinib-¹³C₆ (e.g., ≤100 µg).
-
Concurrently or in a separate session, a single intravenous (IV) microdose of Erlotinib-¹³C₆ (e.g., ≤100 µg) is administered to determine absolute bioavailability.
-
-
Sample Collection:
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Urine and feces are collected for a specified period (e.g., up to 120 hours) to determine excretion pathways.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key PK parameters such as AUC, Cₘₐₓ, t₁/₂, CL, and Vd.
-
Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Mass balance is determined by quantifying the total radioactivity recovered in urine and feces.
-
Bioanalytical Method for Erlotinib Quantification using LC-MS/MS with Erlotinib-¹³C₆ as Internal Standard
This protocol describes a validated method for the quantification of Erlotinib in human plasma, a critical component of any pharmacokinetic study.
Objective: To accurately measure Erlotinib concentrations in human plasma.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of Erlotinib-¹³C₆ internal standard solution (e.g., at 1 µg/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Erlotinib: m/z 394.2 → 278.1
-
Erlotinib-¹³C₆: m/z 400.2 → 278.1
-
-
-
Method Validation:
Signaling Pathways and Experimental Workflows
Erlotinib's Mechanism of Action: The EGFR Signaling Pathway
Erlotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that promote tumor growth and survival.[1][4][5][6][7] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5]
Caption: EGFR signaling cascade and the inhibitory action of Erlotinib.
Experimental Workflow for an Exploratory PK Study
The following diagram illustrates the logical flow of an exploratory pharmacokinetic study utilizing Erlotinib-¹³C₆.
Caption: Workflow for an exploratory pharmacokinetic study.
Bioanalytical Method Development and Validation Workflow
This diagram outlines the steps involved in developing and validating a robust bioanalytical method for Erlotinib quantification.
Caption: Bioanalytical method development and validation workflow.
Conclusion
Erlotinib-¹³C₆ is an indispensable tool for the exploratory pharmacokinetic screening of Erlotinib. Its use in microdosing studies, facilitated by the ultra-sensitive analytical technique of AMS, allows for the early characterization of human ADME and absolute bioavailability with minimal risk to subjects. Furthermore, as a stable isotope-labeled internal standard, it ensures the accuracy and reliability of quantitative bioanalytical methods. The protocols and data presented in this guide provide a solid foundation for researchers to leverage Erlotinib-¹³C₆ in accelerating the clinical development of Erlotinib and other EGFR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Exploratory IND Studies | FDA [fda.gov]
- 10. bioaccessla.com [bioaccessla.com]
- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 13. pharmaron.com [pharmaron.com]
- 14. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerator mass spectrometry in pharmaceutical research and development--a new ultrasensitive analytical method for isotope measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaron.com [pharmaron.com]
- 17. researchgate.net [researchgate.net]
- 18. research.rug.nl [research.rug.nl]
- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of Erlotinib for the Treatment of High-Grade Glioma in a Pediatric Patient with Cystic Fibrosis: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PPT - Development and Validation of a LC-MS/MS Method for the Determination of Erlotinib in Sprague Dawley Rat Serum and its A PowerPoint Presentation - ID:8029064 [slideserve.com]
- 26. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Therapeutic Drug Monitoring of Erlotinib using an Erlotinib-¹³C₆ Internal Standard
Introduction
Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), playing a crucial role in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3][4] Therapeutic Drug Monitoring (TDM) of erlotinib is increasingly recognized as a valuable tool to optimize treatment efficacy and minimize toxicity.[1][5][6] Due to high inter-patient pharmacokinetic variability, fixed dosing can lead to sub-therapeutic plasma concentrations in some patients and excessive toxicity in others.[1][6][7] TDM allows for dose individualization to maintain plasma concentrations within the therapeutic window.[5][6]
This document provides a detailed protocol for the quantification of erlotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Erlotinib-¹³C₆. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.
Signaling Pathway of Erlotinib
Erlotinib functions by inhibiting the intracellular phosphorylation of the tyrosine kinase domain of the epidermal growth factor receptor (EGFR). In many cancer cells, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. By blocking this pathway, erlotinib can halt tumor growth and progression.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the therapeutic drug monitoring of erlotinib.
Table 1: Erlotinib Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Apparent Clearance | 4.85 ± 4.71 L/h | [1] |
| Elimination Half-Life | ~36 hours | [8] |
| Apparent Volume of Distribution | 208 ± 133 L | [1] |
| Time to Peak Plasma Levels | 4 hours | [8] |
| Protein Binding | ~93% | [8] |
| Metabolism | Primarily CYP3A4, lesser extent by CYP1A2 and CYP1A1 | [7][8] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Specification | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [8][9] |
| Internal Standard | Erlotinib-¹³C₆ (or Erlotinib-d₆) | [8][9][10] |
| Sample Type | Human Plasma | [8][9] |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | [8][9] |
| Chromatographic Column | Waters XBridge C18, 75mm x 4.6mm, 3.5µm or equivalent | [9] |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | [9] |
| Flow Rate | 0.8 mL/minute | [9] |
| Total Run Time | ~3-7 minutes | [8][9] |
Table 3: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Erlotinib | 394.2 | 278.1 | [8][9] |
| Erlotinib-¹³C₆ | 400.2 | 278.1 | Adapted from[8][9] |
Note: The precursor ion for Erlotinib-¹³C₆ is calculated based on the addition of 6 neutrons from the ¹³C atoms. The product ion remains the same as it corresponds to a common fragment.
Table 4: Calibration and Quality Control
| Parameter | Concentration Range | Reference |
| Linearity Range | 1.0 - 2502.02 ng/mL | [8][9] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [8][9] |
| Within-run Precision | < 7.1% | [8][9] |
| Between-run Precision | < 7.1% | [8][9] |
| Accuracy | 94.4% to 103.3% | [8][9] |
| Extraction Recovery | > 80% | [8][9] |
Experimental Protocols
Sample Collection and Handling
-
Blood Collection: Collect whole blood samples in tubes containing K₂EDTA as an anticoagulant. Trough level samples, taken just before the next dose, are generally recommended for TDM.[7]
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[7]
-
Storage: Transfer the plasma to appropriately labeled polypropylene tubes and store at -20°C or lower until analysis.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve erlotinib hydrochloride in a suitable solvent such as methanol or DMSO.
-
Erlotinib-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the erlotinib stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol or a similar solvent to create working solutions for calibration standards and quality controls.
-
Calibration Standards: Spike drug-free human plasma with the erlotinib working solutions to create a series of calibration standards. A typical range would be 1, 5, 25, 100, 500, 1000, and 2500 ng/mL.[8][9]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 2000 ng/mL).
Sample Preparation (Protein Precipitation Method)
This method is rapid and suitable for high-throughput analysis.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 200 µL of cold methanol containing the Erlotinib-¹³C₆ internal standard at a concentration of approximately 12.5 ng/mL.
-
Precipitation: Vortex the mixture vigorously for 15 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new tube.
-
Dilution: Add 150 µL of 10 mM ammonium acetate to the supernatant.
-
Vortex and Inject: Vortex the mixture and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Experimental Workflow Diagram
Caption: Workflow for Erlotinib therapeutic drug monitoring.
Conclusion
The described LC-MS/MS method using an Erlotinib-¹³C₆ internal standard provides a robust, sensitive, and specific protocol for the therapeutic drug monitoring of erlotinib in human plasma. The implementation of TDM for erlotinib has the potential to improve patient outcomes by enabling individualized dosing strategies, thereby maximizing therapeutic efficacy while minimizing the risk of adverse drug reactions. Regular monitoring is advised, particularly in patients with altered pharmacokinetics due to drug-drug interactions, organ dysfunction, or other clinical factors.
References
- 1. Erlotinib: another candidate for the therapeutic drug monitoring of targeted therapy of cancer? A pharmacokinetic and pharmacodynamic systematic review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of Erlotinib in Non-Small Cell Lung Carcinoma: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 10. Quantification of the tyrosine kinase inhibitor erlotinib in human scalp hair by liquid chromatography-tandem mass spectrometry: Pitfalls for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Erlotinib-13C6 in Preclinical Pharmacokinetic Studies
Introduction
Erlotinib is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that drive tumor cell proliferation and survival.[][2] It is utilized in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[][3] Understanding the pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical in preclinical drug development.[4]
The use of stable isotope-labeled compounds, such as Erlotinib-13C6, has become a cornerstone of modern bioanalytical techniques for pharmacokinetic studies.[5] this compound serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Because it is chemically identical to the unlabeled drug, its behavior during sample extraction, chromatography, and ionization is nearly identical, correcting for variability in these processes and ensuring highly accurate and precise quantification of Erlotinib in biological matrices like plasma.[5][]
These application notes provide an overview of the signaling pathway of Erlotinib, a typical preclinical pharmacokinetic workflow, detailed experimental protocols for bioanalysis, and representative pharmacokinetic data.
Mechanism of Action: Erlotinib Signaling Pathway
Erlotinib exerts its therapeutic effect by targeting the EGFR signaling cascade. EGFR, upon binding to ligands like EGF or TGF-α, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[3] This activation triggers downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, angiogenesis, and survival, while inhibiting apoptosis.[2][8] Erlotinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, blocking its autophosphorylation and inhibiting all subsequent downstream signaling, thereby disrupting cancerous cell proliferation.[][3]
Preclinical Pharmacokinetic Experimental Workflow
A typical preclinical PK study is designed to characterize the ADME properties of a drug candidate in an animal model.[4] The workflow begins with dosing the compound, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.[9] Blood samples are collected at predetermined time points, processed to plasma, and stored until analysis.[9] Bioanalysis is then performed using a validated LC-MS/MS method to measure drug concentrations. Finally, PK parameters are calculated using non-compartmental analysis software.[9]
Protocols
Protocol 1: Bioanalysis of Erlotinib in Plasma using LC-MS/MS
This protocol describes a method for the quantitative determination of Erlotinib in plasma samples using this compound as an internal standard (IS).
1. Materials and Reagents:
-
Erlotinib and this compound reference standards
-
Blank plasma (species-matched to study animals)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Acetate, analytical grade
-
Formic Acid, analytical grade
-
Ultrapure water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Erlotinib and this compound in DMSO or Methanol.
-
Working Solutions: Prepare serial dilutions of the Erlotinib stock solution in 50:50 ACN:water to create calibration standards (e.g., ranging from 1 to 2500 ng/mL).[10] Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution in cold methanol to a fixed concentration (e.g., 12.5 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold IS working solution (this compound in methanol) to each tube.
-
Vortex mix thoroughly for 15-30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a new tube or 96-well plate.
-
Add 150 µL of 10 mM Ammonium Acetate solution to the supernatant.
-
Vortex mix for 5 minutes and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water or 5 mM Ammonium Acetate.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Flow Rate: 0.2 - 0.7 mL/min.[11]
-
Gradient: Employ a suitable gradient elution to separate Erlotinib from endogenous plasma components.
-
Injection Volume: 20 µL.[11]
-
-
Mass Spectrometry:
5. Data Analysis:
-
Integrate the peak areas for both Erlotinib and the this compound internal standard.
-
Calculate the peak area ratio (Erlotinib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use linear regression with a weighting factor (e.g., 1/x²) to fit the curve.
-
Determine the concentration of Erlotinib in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize key pharmacokinetic parameters for Erlotinib following oral administration in preclinical and clinical studies. This data is representative of the parameters that would be determined in a study utilizing this compound as an internal standard for quantification.
Table 1: Pharmacokinetic Parameters of Erlotinib in a Pediatric Patient[13]
| Parameter | Day 1 | Day 8 | Units |
| Cmax (Peak Concentration) | 1440 | 1460 | ng/mL |
| AUC (Total Exposure) | 18.8 | 25.7 | mcg*h/mL |
| Ka (Absorption Rate) | 1.51 | - | hr⁻¹ |
| Vd/F (Apparent Volume of Distribution) | 60.4 | - | L |
| CL/F (Apparent Clearance) | - | 4.9 | L/h/m² |
Table 2: Population Pharmacokinetic Parameters of Erlotinib in Cancer Patients[14]
| Parameter | Median Value | Units |
| Oral Clearance (CL/F) | 3.95 | L/h |
| Oral Volume of Distribution (Vd/F) | 233 | L |
| Absorption Rate (Ka) | 0.95 | h⁻¹ |
| Half-life (t½) | 36.2 | hours |
Note: Clearance was found to be 24% faster in current smokers compared to non-smokers.[12]
Logical Relationship: Use of Stable Isotope-Labeled Internal Standard
The fundamental principle of using this compound as an internal standard (IS) is that it behaves identically to the unlabeled analyte (Erlotinib) during sample processing and analysis. Any loss of analyte during extraction or any variation in instrument response (matrix effects) will affect both the analyte and the IS proportionally. By measuring the ratio of the analyte to the known concentration of the IS, an accurate quantification of the original analyte concentration in the sample can be achieved.
References
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 5. iris-biotech.de [iris-biotech.de]
- 6. research.rug.nl [research.rug.nl]
- 8. SMPDB [smpdb.ca]
- 9. admescope.com [admescope.com]
- 10. researchgate.net [researchgate.net]
- 11. MALDI mass spectrometry imaging of erlotinib administered in combination with bevacizumab in xenograft mice bearing B901L, EGFR-mutated NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Erlotinib-13C6 in Metabolite Identification and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib (Tarceva®) is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] The biotransformation of erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP1A2.[2] Understanding the metabolic fate of erlotinib is crucial for characterizing its pharmacokinetic profile, identifying active or toxic metabolites, and assessing potential drug-drug interactions.
Stable isotope labeling is a powerful technique in drug metabolism studies. Erlotinib-13C6, a stable isotope-labeled analog of erlotinib, serves as an invaluable tool for both the unambiguous identification of drug-related metabolites and for the precise quantification of erlotinib and its metabolites in complex biological matrices. The six 13C atoms provide a distinct mass shift that allows drug-derived compounds to be easily differentiated from endogenous molecules by mass spectrometry. This application note provides detailed protocols for the use of this compound in metabolite identification and quantification studies.
Part 1: Metabolite Identification using this compound
The core principle behind using this compound for metabolite identification is that any metabolite formed will retain all or part of the 13C6-labeled core structure, resulting in a unique isotopic pattern and a predictable mass shift compared to its unlabeled counterpart. This allows for confident detection of metabolites even at low concentrations within a complex biological matrix.
Anticipated Mass Shifts of Major Erlotinib Metabolites
The chemical formula for Erlotinib is C22H23N3O4 with a monoisotopic mass of 393.1689 g/mol .[2] this compound, with six 13C atoms in the quinazoline ring, will have a monoisotopic mass of 399.2081 g/mol (a mass shift of +6.02 Da). The table below outlines the expected masses for major metabolites derived from unlabeled Erlotinib and this compound.
| Metabolite ID | Biotransformation | Molecular Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (from 13C6-Erlotinib) | Mass Shift (Da) |
| Erlotinib | Parent Drug | C22H23N3O4 | 393.1689 | 399.1890 | +6.0201 |
| OSI-420 (M14) | O-desmethylation | C21H21N3O4 | 379.1532 | 385.1733 | +6.0201 |
| M11 | O-desmethylation + Oxidation | C21H19N3O5 | 393.1325 | 399.1526 | +6.0201 |
| M6 | Acetylene Oxidation | C22H23N3O6 | 425.1587 | 431.1788 | +6.0201 |
| M16 | Aromatic Hydroxylation | C22H23N3O5 | 409.1638 | 415.1839 | +6.0201 |
| M12 | O,O-didesmethylation | C20H19N3O4 | 365.1376 | 371.1577 | +6.0201 |
Note: Mass calculations are based on the assumption that the metabolic transformations do not cleave the 13C-labeled quinazoline core.
Experimental Workflow for Metabolite Identification
The following workflow describes an in vitro experiment using human liver microsomes (HLM) to identify metabolites of Erlotinib.
Caption: Workflow for in vitro metabolite identification of this compound.
Protocol: In Vitro Metabolite Identification in Human Liver Microsomes
This protocol is designed to generate and identify metabolites of this compound.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) or 20 mM NADPH solution
-
Dimethyl Sulfoxide (DMSO), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade, ice-cold
-
Water, LC-MS grade
-
Microcentrifuge tubes
2. Incubation Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the HLM stock to 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
In a microcentrifuge tube, combine the following:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
HLM solution (to a final concentration of 0.5 mg/mL)
-
This compound working solution (to a final concentration of 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
-
Incubate for 60 minutes at 37°C with gentle agitation.[3]
-
Prepare a negative control by omitting the NADPH solution.
3. Sample Termination and Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 200 µL of ACN to a 100 µL incubation).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 100-1000, coupled with data-dependent MS/MS (dd-MS2) on the most intense ions.
-
Data Analysis: Utilize software to search the raw data for ion pairs that are separated by 6.0201 Da and co-elute chromatographically. The fragmentation spectra (MS2) of the labeled and unlabeled pairs can then be compared to confirm the structural modification.
-
Part 2: Quantification of Erlotinib and OSI-420 using this compound
For quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound is an ideal internal standard for quantifying Erlotinib because it co-elutes with the unlabeled analyte and experiences identical matrix effects and ionization suppression, leading to high accuracy and precision.[4]
Experimental Workflow for Quantification
The following workflow outlines the steps for quantifying Erlotinib and its primary active metabolite, OSI-420, in human plasma.
Caption: Workflow for quantitative analysis of Erlotinib and OSI-420.
Protocol: Quantification of Erlotinib and OSI-420 in Human Plasma
This protocol describes a validated method for the simultaneous quantification of Erlotinib and its metabolite OSI-420.
1. Materials and Reagents:
-
Erlotinib and OSI-420 analytical standards
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Erlotinib, OSI-420, and this compound in methanol.
-
Calibration Standards: Serially dilute the Erlotinib and OSI-420 stock solutions in drug-free human plasma to prepare calibration standards.
-
QC Samples: Prepare Quality Control (QC) samples in drug-free plasma at a minimum of three concentration levels (low, medium, high).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol (e.g., 50 ng/mL).
3. Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution in methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis. For some methods, a dilution with 10 mM Ammonium Acetate may be performed.
4. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: BEH XBridge C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Use a suitable gradient to separate Erlotinib and OSI-420.
-
Flow Rate: 0.7 mL/min.
-
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Erlotinib | 394.2 | 278.1 |
| OSI-420 | 380.2 | 278.1 |
| This compound (IS) | 400.2 | 284.1 |
Note: MRM transitions should be optimized on the specific instrument used. The product ion for the IS reflects the 13C6 label on the quinazoline fragment.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods quantifying Erlotinib and its metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Erlotinib | Human Plasma | 25 - 5,000 | 25 | |
| OSI-420 | Human Plasma | 0.5 - 500 | 0.5 | |
| Didesmethyl Erlotinib | Human Plasma | 0.15 - 10 | 0.15 | |
| Erlotinib | Human Plasma | 1.0 - 2502 | 1.0 | [5][6] |
Table 2: Method Precision and Accuracy
| Analyte | Matrix | Precision (%CV) | Accuracy (%) | Reference |
| Erlotinib, OSI-420, Didesmethyl Erlotinib | Human Plasma | < 14% | Within ±15% | |
| Erlotinib | Human Plasma | 0.62% - 7.07% | 94.4% - 103.3% | [5][6] |
Table 3: Extraction Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Erlotinib | Human Plasma | Protein Precipitation | > 89% | |
| OSI-420 | Human Plasma | Protein Precipitation | > 99% | |
| Erlotinib | Human Plasma | Liquid-Liquid Extraction | > 80% | [5][6] |
Erlotinib Metabolism Pathway
Erlotinib is extensively metabolized through several key pathways, primarily occurring in the liver.[7]
Caption: Major metabolic pathways of Erlotinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 5. researchgate.net [researchgate.net]
- 6. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 7. Erlotinib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening Assays with Erlotinib-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the Epidermal Growth Factor Receptor (EGFR), utilizing Erlotinib and its stable isotope-labeled analog, Erlotinib-¹³C₆. The protocols are intended for researchers in drug discovery and development.
Introduction
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, a key target in oncology.[1] High-throughput screening is a critical methodology in the discovery of novel EGFR inhibitors. Erlotinib-¹³C₆, a stable isotope-labeled version of Erlotinib, serves as an invaluable tool in these assays, particularly as an internal standard for quantitative mass spectrometry-based methods, ensuring accuracy and reproducibility.[2] This document outlines protocols for both a primary HTS assay to identify potential EGFR inhibitors and a secondary quantitative assay for hit confirmation and characterization using Erlotinib-¹³C₆.
Mechanism of Action of Erlotinib
Erlotinib reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] The primary signaling cascade inhibited is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and differentiation.[1][4][5] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]
Data Presentation
Table 1: In Vitro Potency of Erlotinib Against EGFR
| Assay Type | Target | IC₅₀ (nM) |
| Cell-free kinase assay | Human EGFR | 2 |
| HTRF assay (A431 cells) | EGFR | 420 |
| Phosphotyrosine ELISA (A431 cells) | EGFR | 1.2 |
Data compiled from publicly available sources.[6]
Table 2: Cellular Activity of Erlotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | >20 |
| H322 | Non-Small Cell Lung Cancer | ~10 |
| H3255 | Non-Small Cell Lung Cancer | 0.029 |
| H1650 | Non-Small Cell Lung Cancer | 14.00 ± 1.19 |
| HCC827 | Non-Small Cell Lung Cancer | 11.81 ± 1.02 |
| BxPC-3 | Pancreatic Cancer | 1.26 |
| AsPc-1 | Pancreatic Cancer | 5.8 |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 5.00 ± 0.46 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 7.60 ± 0.51 |
IC₅₀ values can vary based on experimental conditions. Data compiled from multiple sources.[6][7][8][9]
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell-Based Phospho-EGFR ELISA
This assay is designed to identify compounds that inhibit EGF-stimulated EGFR phosphorylation in a high-throughput format.
Materials:
-
A431 (human epidermoid carcinoma) cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
EGF (Peprotech)
-
DMSO (vehicle control)
-
Test compounds
-
Cell-Based Phospho-EGFR (Tyr1068) ELISA Kit (e.g., Sigma-Aldrich RAB0151 or similar)
-
384-well tissue culture plates
-
Multichannel pipettes and automated liquid handlers
Procedure:
-
Cell Seeding: Seed A431 cells into 384-well plates at a density of 10,000 cells/well in 50 µL of complete growth medium and incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation: The next day, aspirate the growth medium and replace it with 50 µL of serum-free medium. Incubate for 16-18 hours.
-
Compound Addition: Add test compounds at desired concentrations (e.g., 10 µM final concentration) or DMSO vehicle control to the wells. Incubate for 1 hour at 37°C.
-
EGF Stimulation: Add EGF to a final concentration of 50 ng/mL to all wells except for the negative controls. Incubate for 15 minutes at 37°C.
-
Cell Fixation and Permeabilization: Following the ELISA kit manufacturer's instructions, fix and permeabilize the cells.
-
Blocking and Antibody Incubation: Block the wells and then incubate with the primary antibody (anti-phospho-EGFR). Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction and read the absorbance at 450 nm.
Data Analysis:
Calculate the percent inhibition for each compound relative to the DMSO-treated, EGF-stimulated controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits".
Protocol 2: Secondary Assay - Quantitative LC-MS/MS for IC₅₀ Determination
This protocol is for the accurate determination of the potency (IC₅₀) of hit compounds from the primary screen, using Erlotinib-¹³C₆ as an internal standard. This example describes the quantification of a "hit" compound, assuming it has a unique mass transition. The principle can be adapted to quantify Erlotinib in competition assays.
Materials:
-
Cell line from the primary screen (e.g., A431)
-
Hit compounds identified in the primary screen
-
Erlotinib-¹³C₆ (as internal standard)
-
Acetonitrile, Formic Acid, Ammonium Acetate (LC-MS grade)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase LC column
Procedure:
-
Cell Treatment and Lysis:
-
Plate and treat cells with a serial dilution of the hit compound as in the primary assay.
-
After treatment and EGF stimulation, wash the cells with ice-cold PBS and lyse the cells in a suitable lysis buffer.
-
-
Sample Preparation:
-
To 100 µL of cell lysate, add 10 µL of Erlotinib-¹³C₆ solution (at a known concentration, e.g., 100 ng/mL) as the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analyte (hit compound) and the internal standard (Erlotinib-¹³C₆) using a suitable gradient elution on the C18 column.[10]
-
Detect and quantify the compounds using multiple reaction monitoring (MRM). The specific mass transitions for the hit compound and Erlotinib-¹³C₆ will need to be determined empirically.
-
-
Data Analysis:
-
Generate a standard curve for the hit compound.
-
Calculate the concentration of the hit compound in each sample by normalizing its peak area to the peak area of the Erlotinib-¹³C₆ internal standard.
-
Plot the compound concentration versus the biological response (e.g., inhibition of a downstream marker measured in parallel) to determine the IC₅₀ value using non-linear regression.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Caption: High-throughput screening workflow for EGFR inhibitors.
References
- 1. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 8. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of Erlotinib with Erlotinib-¹³C₆
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Erlotinib-¹³C₆ as an internal standard to overcome matrix effects in the bioanalysis of Erlotinib.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard (SIL-IS) like Erlotinib-¹³C₆ for the bioanalysis of Erlotinib?
Using a SIL-IS, such as Erlotinib-¹³C₆, is the gold standard for quantitative LC-MS/MS bioanalysis.[1] Because Erlotinib-¹³C₆ has nearly identical chemical and physical properties to Erlotinib, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. This co-behavior allows it to accurately compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of Erlotinib.
Q2: What are "matrix effects" in the context of bioanalysis?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, tissue homogenate). These effects can lead to inaccurate and imprecise quantification in LC-MS/MS assays if not properly addressed.
Q3: How does Erlotinib-¹³C₆ help in overcoming matrix effects?
Erlotinib-¹³C₆ is added to all samples, including calibration standards and quality controls, at a constant concentration. Since it behaves almost identically to the analyte (Erlotinib) during extraction, chromatography, and ionization, the ratio of the analyte's response to the internal standard's response remains constant, even in the presence of matrix effects. This consistent ratio allows for reliable quantification.
Q4: What are the optimal mass transitions for Erlotinib and Erlotinib-¹³C₆?
Optimized mass transitions for Erlotinib, its metabolite O-desmethyl erlotinib, and the internal standard Erlotinib-¹³C₆ are crucial for selective and sensitive detection. The following transitions have been successfully used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Erlotinib | 394 | 278 |
| O-desmethyl erlotinib | 380 | 278 |
| Erlotinib-¹³C₆ (ISTD) | 400 | 284 |
| Source: Lankheet, Schaake, Rosing et al. Bioanalysis (2012) 4(21)[2] |
Q5: What are the key validation parameters to assess when using Erlotinib-¹³C₆?
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:
-
Selectivity: Ensuring no interference from endogenous matrix components at the retention times of Erlotinib and Erlotinib-¹³C₆.
-
Linearity: Establishing a linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the nominal concentration and the degree of scatter in the data, respectively. Intra- and inter-assay precision and accuracy should be evaluated.
-
Matrix Effect: Assessing the impact of different biological matrix lots on the ionization of the analyte and internal standard.
-
Recovery: Evaluating the efficiency of the extraction procedure for both the analyte and the internal standard.
-
Stability: Testing the stability of Erlotinib in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term storage).
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Analyte/IS Ratio | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the biological matrix, internal standard, and extraction solvents. Automate liquid handling steps if possible. |
| Incomplete co-elution of Erlotinib and Erlotinib-¹³C₆. | While SIL-IS are designed to co-elute, minor chromatographic shifts can occur. Optimize the chromatographic method (e.g., gradient, flow rate, column chemistry) to ensure complete peak overlap.[3] | |
| Cross-analyte interference. | Check for any contribution of the Erlotinib signal to the Erlotinib-¹³C₆ mass transition and vice versa. The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the internal standard.[4] | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for Erlotinib's chemical properties to maintain a consistent ionization state. | |
| Sample solvent incompatibility with the mobile phase. | The final sample solvent should be as similar as possible to the initial mobile phase conditions to prevent peak distortion. | |
| Low Signal Intensity for Analyte and/or IS | Ion source contamination. | Clean the ion source components (e.g., capillary, cone) as per the manufacturer's instructions. |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature, gas flows) for Erlotinib and Erlotinib-¹³C₆. | |
| Poor extraction recovery. | Re-evaluate the sample preparation method. Consider alternative extraction techniques (e.g., solid-phase extraction instead of protein precipitation). | |
| Inconsistent Matrix Effect Across Different Lots of Matrix | Significant inter-individual variability in the biological matrix. | Evaluate matrix effects using at least six different lots of the biological matrix during method validation. If significant variability is observed, a more rigorous sample cleanup procedure may be necessary. |
| Presence of interfering metabolites or co-administered drugs. | Enhance chromatographic separation to resolve interfering peaks from the analyte and internal standard. |
Experimental Protocols
Stock and Working Solution Preparation
-
Erlotinib Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Erlotinib HCl in dimethyl sulfoxide (DMSO).[2]
-
Erlotinib-¹³C₆ Stock Solution (500 µg/mL): Prepare the stock solution of the internal standard in methanol.[2]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions in an appropriate solvent (e.g., methanol or a mixture of methanol and water).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (plasma or tissue homogenate) into a microcentrifuge tube.
-
Add a specified volume of the Erlotinib-¹³C₆ working solution.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) at a defined ratio (e.g., 3:1 v/v).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Gemini C18, 50 x 2.0 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis and Quantification
-
Integrate the peak areas for both Erlotinib and Erlotinib-¹³C₆.
-
Calculate the peak area ratio (Erlotinib peak area / Erlotinib-¹³C₆ peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of Erlotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Erlotinib using Erlotinib-¹³C₆.
Caption: Logical diagram illustrating how Erlotinib-¹³C₆ compensates for matrix effects.
References
Troubleshooting signal suppression of Erlotinib-13C6 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal suppression issues encountered during the LC-MS analysis of Erlotinib-13C6.
Troubleshooting Guide: Signal Suppression of this compound
Signal suppression is a common challenge in LC-MS analysis, leading to reduced sensitivity, poor accuracy, and unreliable quantification. This guide provides a systematic approach to identifying and mitigating signal suppression for this compound.
Initial Assessment: Is Signal Suppression Occurring?
The first step is to confirm that the observed low signal is due to suppression rather than other issues like incorrect standard concentration or instrument malfunction.
Experimental Protocol: Post-Column Infusion Test
This experiment helps identify regions of ion suppression in your chromatogram.
-
Prepare two solutions:
-
A solution of this compound at a concentration that gives a stable signal.
-
A blank matrix sample (e.g., plasma, tissue homogenate) prepared using your standard protocol.
-
-
Set up the infusion: Infuse the this compound solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump, teeing it in after the analytical column.
-
Inject the blank matrix: While infusing the standard, inject the prepared blank matrix extract onto the LC system.
-
Monitor the signal: A dip in the stable baseline signal of this compound upon the elution of matrix components indicates ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression for this compound?
A1: The most common causes are matrix effects and ion suppression.[1][2][3] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][4] This competition for ionization leads to a reduced signal for the analyte of interest.[4] Contamination of the ion source can also contribute to signal suppression.[2]
Q2: My this compound signal is low. What should I check first?
A2: Before extensive troubleshooting, verify the following:
-
Concentration and Integrity of Standards: Ensure your this compound stock and working solutions are at the correct concentration and have not degraded.
-
Instrument Performance: Check the mass spectrometer's sensitivity and calibration with a known standard.
-
LC System: Confirm that the LC system is delivering the mobile phase correctly and that there are no leaks or blockages.
Q3: How can I improve my sample preparation to reduce matrix effects?
A3: Optimizing your sample preparation is a critical step in mitigating signal suppression.[4] The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.
-
Protein Precipitation (PPT): This is a simple and common method, but it may not be sufficient for removing all interfering substances, especially phospholipids.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT by partitioning this compound into an organic solvent, leaving many polar interferences in the aqueous phase.[6]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a broad range of interferences.[5][6] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for your matrix.
The following table summarizes the recovery and matrix effects of different sample preparation methods for tyrosine kinase inhibitors, including Erlotinib.
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >80% for some compounds | Significant for polar compounds | Simple, fast, and inexpensive | May not remove all matrix components, leading to ion suppression[5][6] |
| Liquid-Liquid Extraction (LLE) | Generally high | Reduced compared to PPT | Good for removing highly polar interferences | Can be labor-intensive and use large volumes of organic solvents[6] |
| Solid-Phase Extraction (SPE) | >80% with optimized protocol | Can be significant if not optimized | High selectivity and can provide very clean extracts | More complex and costly than PPT and LLE[5][6] |
| Supported Liquid Extraction (SLE) | Favorable for many compounds | Minimal for many compounds | Balances recovery and matrix effect control | Performance can be compound-specific[5] |
Q4: Can I change my chromatographic conditions to avoid signal suppression?
A4: Yes, chromatographic optimization is a powerful tool. The goal is to separate the elution of this compound from the regions of ion suppression.[4][7]
-
Modify the Gradient: A shallower gradient can improve the separation of this compound from interfering matrix components.
-
Change the Column Chemistry: Using a column with a different stationary phase (e.g., C18, phenyl-hexyl) can alter the retention of both this compound and matrix components, potentially resolving the co-elution.
-
Adjust Mobile Phase pH: Erlotinib's solubility is pH-dependent.[8] Altering the mobile phase pH can change its retention time.
Q5: Will using a stable isotope-labeled internal standard like Erlotinib-d6 help?
A5: Yes, using a stable isotope-labeled internal standard (SIL-IS) such as Erlotinib-d6 is highly recommended.[8][9] A SIL-IS will co-elute with this compound and experience similar matrix effects.[4] By calculating the ratio of the analyte signal to the internal standard signal, you can compensate for signal suppression and improve the accuracy and precision of your quantification.[4]
Q6: What are typical LC-MS/MS parameters for Erlotinib analysis?
A6: While parameters should be optimized for your specific instrument, here is a general starting point based on published methods:
| Parameter | Typical Value |
| Column | C18 (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium acetate[11] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[11] |
| Flow Rate | 0.2 - 0.7 mL/min[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| MRM Transitions | Erlotinib: 394.2 > 278.1 m/z; Erlotinib-d6: 400.4 > 278.1 m/z[8] |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting signal suppression of this compound.
Caption: A workflow for troubleshooting signal suppression.
Simplified Erlotinib Signaling Pathway
Erlotinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[][13] By blocking EGFR, Erlotinib inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival.[14][15]
Caption: Erlotinib's mechanism of action via EGFR inhibition.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of the tyrosine kinase inhibitor erlotinib in human scalp hair by liquid chromatography-tandem mass spectrometry: Pitfalls for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MALDI mass spectrometry imaging of erlotinib administered in combination with bevacizumab in xenograft mice bearing B901L, EGFR-mutated NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SMPDB [smpdb.ca]
- 15. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Optimizing MRM Transitions for Erlotinib and Erlotinib-¹³C₆
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Erlotinib and its stable isotope-labeled internal standard, Erlotinib-¹³C₆, using tandem mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Erlotinib?
A1: The most commonly reported and robust MRM transition for Erlotinib is the fragmentation of the precursor ion at m/z 394.2 to the product ion at m/z 278.1.[1] An alternative transition that can be monitored is m/z 394.0 to m/z 336.0.
Q2: What are the MRM transitions for the stable isotope-labeled internal standard, Erlotinib-¹³C₆?
A2: For Erlotinib-¹³C₆, the precursor ion will have a mass shift of +6 Da compared to unlabeled Erlotinib. The recommended MRM transition is m/z 400.1 to m/z 338.9. The fragmentation pattern is expected to be similar to the unlabeled compound, with the ¹³C atoms retained in the fragment ion.
Q3: Why am I observing a peak at m/z 395.2 for my Erlotinib standard?
A3: The peak at m/z 395.2 corresponds to the naturally occurring ¹³C isotope of the Erlotinib precursor ion. In cases of high analyte concentration, the primary isotope peak at m/z 394.2 may lead to detector saturation. To circumvent this, it is a valid strategy to monitor the [M+H+1]⁺ ion at m/z 395.2 as the precursor ion.[2]
Q4: What is the fragmentation pathway of Erlotinib that leads to the observed product ions?
A4: The fragmentation of Erlotinib in the collision cell of a mass spectrometer typically involves the loss of the dimethylamine group from the side chain, resulting in the major product ion at m/z 278.1. The alternative product ion at m/z 336.0 is formed through the cleavage of the ether linkage. A diagram illustrating this fragmentation is provided below.
References
Technical Support Center: Addressing Erlotinib-13C6 Carryover in HPLC Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address Erlotinib-13C6 carryover in HPLC autosamplers.
Troubleshooting Guides
Issue: Persistent this compound Peaks in Blank Injections
This guide provides a systematic approach to identifying and eliminating the source of this compound carryover.
Step 1: Classify the Carryover
-
Classic Carryover: The peak size of the analyte decreases with consecutive blank injections. This suggests that the carryover is originating from a mechanical area in the flow path where the sample is progressively diluted.[1]
-
Constant Carryover: A small, consistent peak appears in all blank injections and does not diminish with subsequent blanks. This is indicative of a constant source of contamination, potentially from the blank solution itself or a heavily contaminated system component.[1]
Step 2: Isolate the Source of Carryover
The following workflow helps to systematically identify the component responsible for the carryover.
Step 3: Implement Corrective Actions
Based on the findings from the troubleshooting workflow, implement the appropriate corrective actions as detailed in the experimental protocols and FAQs below.
Experimental Protocols
Protocol 1: Aggressive Autosampler Wash Cycle
This protocol is designed for hydrophobic compounds like this compound that are prone to adsorption.
Objective: To effectively remove residual this compound from the autosampler needle and sample loop.
Materials:
-
Wash Solvent A: 90:10 Acetonitrile/Isopropanol (v/v)
-
Wash Solvent B: 0.1% Formic acid in Water
-
Wash Solvent C: Mobile Phase
Procedure:
-
Pre-Injection Wash:
-
Flush the needle and sample loop with Wash Solvent A for 2 cycles (e.g., 2 x 500 µL).
-
Flush with Wash Solvent C for 1 cycle to equilibrate.
-
-
Post-Injection Wash:
-
Flush the needle and sample loop with Wash Solvent A for 3 cycles.
-
Follow with a flush of Wash Solvent B for 2 cycles to remove any ionic residues.
-
Finally, flush with Wash Solvent C for 2 cycles to prepare for the next injection.
-
Protocol 2: Quantifying Carryover
Objective: To determine the percentage of carryover in the HPLC system.
Procedure:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with three consecutive blank injections (using a trusted blank solution).
-
Calculate the carryover percentage using the following formula:
% Carryover = (Peak Area in Blank 1 / Peak Area in Standard) x 100
-
An acceptable level of carryover is typically less than 0.1%.[2]
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of Erlotinib that contribute to carryover?
Erlotinib is a hydrophobic compound with a LogP of approximately 2.7 to 3.13.[3][4] Its solubility is pH-dependent, with increased solubility at a lower pH.[5][6] It is practically insoluble in acetonitrile and slightly soluble in methanol.[5] These properties can lead to adsorption onto the surfaces of the HPLC flow path, particularly metallic components and less inert polymers, causing carryover.
Q2: What is the best wash solvent for this compound?
A combination of solvents is often most effective. A strong organic solvent mixture, such as acetonitrile/isopropanol, can dissolve the hydrophobic this compound.[7][8] An acidic aqueous wash can help to remove any ionic residues, and a final wash with the mobile phase ensures compatibility with the next injection.[2] Using a dual-solvent wash has been shown to be effective in reducing carryover.[2]
Q3: How can I optimize the autosampler wash to minimize carryover?
To optimize the autosampler wash, consider the following:
-
Increase Wash Volume: For persistent carryover, increase the volume of the wash solvent (e.g., from 100 µL to 500-1000 µL).[2]
-
Multiple Wash Cycles: Performing two or more rinse cycles is more effective than a single large volume wash.[2]
-
Active vs. Static Rinsing: Active rinsing, where the wash solvent flows past the needle, is generally more effective than a static dip.[9]
-
Needle and Loop Wash: Ensure that both the inside and outside of the needle, as well as the sample loop, are thoroughly washed.
Q4: Can the choice of vials and caps affect carryover?
Yes, poor quality or improperly cleaned vials and caps can contribute to carryover.[2] Leachables from vial caps can introduce contaminants. For hydrophobic compounds like this compound, using silanized glass vials can reduce adsorption to the vial surface.
Q5: What hardware modifications can help reduce carryover?
Consider the following hardware adjustments:
-
Rotor Seal Material: Using rotor seals made of PEEK or similar inert materials can reduce the adsorption of hydrophobic compounds.[7]
-
Sample Loop: If adsorption on the sample loop is suspected, switching from a stainless steel loop to a PEEK loop may be beneficial.[1]
-
Regular Maintenance: Worn needle seals are a common cause of carryover and should be replaced regularly.[10]
Q6: How does the mobile phase composition affect carryover?
The mobile phase itself can help to clean the system between injections. If isocratic conditions are used, strongly retained compounds like this compound may accumulate on the column. A gradient elution with a high percentage of organic solvent at the end of the run can help to flush these compounds from the column.
Data Presentation
Table 1: Effect of Needle Wash Technique on Carryover
| Wash Technique | Carryover (%) |
| No Rinse | ~0.07 |
| Static Dip in Mobile Phase | ~0.04 |
| Active Rinse with Mobile Phase | ~0.02 |
Data adapted from a study on chlorhexidine, a compound also known to exhibit carryover.[9]
Table 2: Recommended Wash Solvents for this compound Carryover Reduction
| Solvent | Purpose | Rationale |
| Acetonitrile/Isopropanol (90:10) | Primary organic wash | Strong solvent for hydrophobic compounds.[7] |
| 0.1% Formic Acid in Water | Acidic aqueous wash | Increases solubility of Erlotinib at low pH.[5] |
| Mobile Phase | Final equilibration | Ensures compatibility with the analytical method. |
Signaling Pathway
Erlotinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It competitively binds to the ATP binding site of the receptor, preventing autophosphorylation and downstream signaling cascades that promote cell proliferation.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erlotinib-13C6 Analysis
Welcome to the technical support center for improving peak shape and resolution in the chromatographic analysis of Erlotinib and its stable isotope-labeled internal standard, Erlotinib-13C6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for Erlotinib and this compound?
Poor peak shape is a frequent issue in liquid chromatography. For Erlotinib, a basic compound, peak tailing is more common and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic amine groups of Erlotinib and acidic silanol groups on the surface of the silica-based column packing material can lead to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of Erlotinib, leading to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak fronting.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that cause peak tailing.
-
Extra-column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[2]
Peak fronting is less common but can occur due to column overload or issues with the column packing.[1][3]
Q2: My this compound internal standard peak is showing splitting or a different shape compared to the unlabeled Erlotinib peak. What could be the cause?
While stable isotope-labeled internal standards are designed to co-elute and behave chromatographically identically to the analyte, discrepancies can sometimes occur. Potential causes for peak splitting or shape differences include:
-
Isotopic Impurity: The this compound standard may contain a small amount of unlabeled Erlotinib, which could appear as a small shoulder or a split peak if not fully resolved.
-
Differential Adsorption: Although rare for co-eluting isotopic analogs, there could be subtle differences in their interaction with active sites in the chromatographic system, especially if the column is contaminated or aged.
-
Injection Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, and this might manifest differently for the analyte and the internal standard depending on their concentrations.
-
Contamination of the Internal Standard Stock Solution: Check for any degradation or contamination of your this compound stock solution.
Q3: How can I improve the resolution between Erlotinib and other components in my sample matrix?
Improving resolution involves optimizing the separation of your analyte from other peaks. Here are some strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention and resolution. Increasing the aqueous portion of the mobile phase will generally increase retention times and may improve separation.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of Erlotinib and interfering compounds, thereby affecting their retention and improving resolution.
-
Select a Different Column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size can provide different selectivity and higher efficiency, leading to better resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[4]
-
Adjust Column Temperature: Changing the column temperature can affect retention times and selectivity.[4]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues with peak shape and resolution during this compound analysis.
Guide 1: Troubleshooting Peak Tailing
Use the following flowchart to diagnose and resolve peak tailing for Erlotinib and this compound.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Troubleshooting Peak Fronting
Use this guide to address issues of peak fronting.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample and re-inject. | The peak shape should become more symmetrical. |
| Reduce the injection volume. | Peak fronting should decrease. | |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or the same as the mobile phase. | Improved peak shape. |
| Column Packing Issue | Perform a column performance test. | If the column fails, replace it. |
| Use pre-packed columns from a reputable vendor. | Consistent and good peak shapes. |
Guide 3: Improving Resolution
This table provides a structured approach to enhancing the separation between Erlotinib and other peaks.
| Parameter to Modify | Action | Rationale |
| Mobile Phase Strength | Decrease the percentage of organic solvent (e.g., acetonitrile, methanol). | Increases retention of hydrophobic compounds, potentially improving separation. |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. | Alters the ionization and retention of acidic and basic compounds, which can change selectivity. For Erlotinib, a lower pH (e.g., 2.5-4.5) is often used.[5][6] |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl). | Different stationary phases offer different selectivities based on interactions like pi-pi bonding. |
| Column Dimensions | Use a longer column or a column with a smaller particle size. | Increases column efficiency (plate number), leading to narrower peaks and better resolution. |
| Flow Rate | Decrease the flow rate. | Allows for more efficient mass transfer, resulting in narrower peaks and improved resolution. |
| Temperature | Increase or decrease the column temperature. | Can affect retention and selectivity; optimization may be required. |
Experimental Protocols
Below are example experimental protocols for the analysis of Erlotinib and this compound by LC-MS/MS, based on published methods. These should be adapted and validated for your specific instrumentation and application.
Protocol 1: Reversed-Phase LC-MS/MS Method
This protocol is a general-purpose method for the quantification of Erlotinib in biological matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Erlotinib: m/z 394.2 -> 278.1this compound: m/z 400.2 -> 284.1 |
| Collision Energy | Optimize for your instrument |
3. Data Analysis
-
Quantify Erlotinib by calculating the peak area ratio of the analyte to the internal standard.
Erlotinib Signaling Pathway
Erlotinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the simplified signaling pathway inhibited by Erlotinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
References
Refinement of sample preparation for Erlotinib-13C6 analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample preparation for the analysis of Erlotinib utilizing its stable isotope-labeled internal standard, Erlotinib-13C6.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative LC-MS/MS analysis. It is chemically identical to the analyte (Erlotinib) and differs only in mass. This allows it to co-elute with Erlotinib and experience similar ionization effects in the mass spectrometer's ion source. Consequently, it effectively compensates for variations in sample preparation (e.g., extraction recovery) and matrix effects, leading to more accurate and precise quantification.[1] Deuterated standards like Erlotinib-d6 are also commonly used for this purpose.[2]
Q2: What are the most common sample preparation techniques for Erlotinib analysis in plasma?
A2: The most frequently employed techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE).[2][3][4] The choice of method depends on the required sensitivity, sample cleanliness, and throughput. While PPT is simple and fast, it may result in significant matrix effects.[2][5] SPE and SLE generally provide cleaner extracts but require more extensive method development.[3][6][7]
Q3: What are "matrix effects" and how can they impact my results?
A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1] These effects can lead to inaccurate and imprecise quantification.[1][3] In some cases, matrix components can even alter the retention time and peak shape of the analyte.[1] Using a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects.[1]
Q4: How do I prepare my stock solutions and calibration standards?
A4: Stock solutions of Erlotinib and this compound are typically prepared in organic solvents like DMSO, methanol, or an acetonitrile-water mixture.[2] Working solutions are then made by diluting the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Erlotinib into a blank biological matrix (e.g., drug-free plasma).[2]
Troubleshooting Guides by Sample Preparation Method
Protein Precipitation (PPT)
Protein precipitation is a fast and straightforward method but is often associated with less clean extracts and significant matrix effects.[2][5]
Problem: Low Analyte Recovery
-
Q: My recovery for Erlotinib is below the acceptable range (<85%). What could be the cause?
-
A:
-
Incomplete Precipitation: Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is sufficient, typically at least 3:1 (v/v).[2] Using cold solvent can improve precipitation efficiency.
-
Analyte Co-precipitation: Erlotinib might be trapped within the precipitated protein pellet. After adding the solvent, vortex vigorously to ensure thorough mixing and disruption of protein-drug binding.
-
Precipitation pH: The pH of the sample can influence protein precipitation and analyte stability. While often not necessary for PPT with organic solvents, you can evaluate adding a small amount of acid (e.g., formic acid) to the precipitation solvent.[2]
-
-
Problem: High Matrix Effects / Ion Suppression
-
Q: I'm observing significant ion suppression and poor reproducibility. How can I mitigate this?
-
A:
-
Phospholipid Contamination: Phospholipids are a major source of matrix effects in plasma samples prepared by PPT. Consider using a phospholipid removal plate or a modified PPT procedure designed to reduce them.[5]
-
Increase Solvent Ratio: Increasing the volume of the precipitation solvent can help dilute matrix components.
-
Supernatant Dilution: After centrifugation, dilute the supernatant with an aqueous solution (e.g., 1:1 with 10 mM ammonium acetate) before injection. This can reduce the organic content and improve peak shape on reversed-phase columns.
-
Alternative Method: If matrix effects remain problematic, a more selective sample preparation method like SPE or SLE is recommended.[2][3]
-
-
Experimental Protocol: Protein Precipitation with Methanol
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of cold methanol containing the internal standard, this compound (e.g., at 12.5 ng/mL).
-
Vortex the mixture vigorously for at least 15-30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a new tube or well plate.
-
Dilute the supernatant by adding 150 µL of an aqueous solution (e.g., 10 mM ammonium acetate).
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Data Summary: PPT Performance
| Parameter | Erlotinib | Erlotinib Metabolites (OSI-420) | Reference |
| Extraction Recovery | >89% | >99% | |
| Precision (CV%) | <14% | <14% (17% at LLOQ) | |
| Accuracy | <14% | <14% (17% at LLOQ) |
Solid-Phase Extraction (SPE)
SPE offers better sample cleanup than PPT by using a solid sorbent to selectively retain the analyte while washing away interfering matrix components.[6][7]
Problem: Low Analyte Recovery
-
Q: My Erlotinib recovery after SPE is inconsistent and low. What steps should I check?
-
A:
-
Incorrect Sorbent: Erlotinib is a moderately basic compound. A mixed-mode cation exchange (MCX) sorbent often yields high recovery.[3] Alternatively, polymeric reversed-phase sorbents (e.g., HLB) can be effective, but may require more optimization of wash steps.[3][7]
-
Inadequate Conditioning/Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or an acidic buffer) before loading the sample. Failure to do so results in poor analyte retention.
-
Sample pH: The pH of the sample load solution is critical, especially for ion-exchange sorbents. For MCX, acidifying the sample (e.g., with formic or phosphoric acid) ensures Erlotinib is positively charged and binds effectively to the sorbent.[3]
-
Elution Solvent Strength: The elution solvent may not be strong enough. For MCX, an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol) is needed to neutralize the charge and elute the analyte.[3] For reversed-phase, a high-percentage organic solvent is required.
-
-
Problem: Analyte Breakthrough (Found in Wash Steps)
-
Q: I'm detecting Erlotinib in my wash eluate. How can I prevent this?
-
A:
-
Wash Solvent is too Strong: The organic content of your wash solvent may be too high, causing premature elution of the analyte. Reduce the percentage of organic solvent in the wash step (e.g., from 20% methanol to 5% methanol).[7]
-
Incorrect Wash Solvent for MCX: When using a mixed-mode sorbent, you can use a strong organic wash (e.g., 100% methanol) after an acidic aqueous wash. The analyte will be retained by the ion-exchange mechanism while removing many interfering compounds.[3]
-
-
Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE
-
Condition: Pass 1 mL of methanol through the MCX SPE cartridge.
-
Equilibrate: Pass 1 mL of 100 mM ammonium formate through the cartridge.
-
Load: Dilute 100 µL of plasma sample 10-fold with an acidic buffer (e.g., 100 mM ammonium formate with 2% H3PO4).[3] Load the entire diluted sample onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of the acidic buffer.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[3]
-
Elute: Elute Erlotinib and this compound with 1 mL of 5% ammonium hydroxide in methanol.[3]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 25% methanol).[3]
Supported Liquid Extraction (SLE)
SLE is an alternative to traditional LLE that uses a solid support (diatomaceous earth) to immobilize the aqueous sample, providing a large surface area for highly efficient extraction into an immiscible organic solvent.[2][5]
Problem: Low or Variable Recovery
-
Q: My SLE recovery is poor. What factors should I optimize?
-
A:
-
Sample Pre-treatment: Adjusting the pH of the sample before loading can improve extraction efficiency. For a basic compound like Erlotinib, making the sample basic (e.g., by diluting with 1% aqueous ammonia) can enhance its partition into an organic solvent.[3]
-
Elution Solvent Choice: The choice of the water-immiscible organic solvent is critical. Methyl-tert-butyl ether (MTBE) and ethyl acetate are common choices.[3] Test different solvents to find the one with the best recovery for Erlotinib.
-
Soak Time: Allow sufficient time (typically 5 minutes) after loading the sample for it to disperse across the support material before adding the elution solvent.[3] A similar wait time after adding the elution solvent allows for efficient partitioning.
-
-
Data Summary: Comparison of Sample Preparation Methods
| Method | Key Advantage | Key Disadvantage | Typical Recovery for Erlotinib | Reference |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | High matrix effects, less clean | >89% | [2] |
| Solid-Phase Extraction (SPE) | High purity, selective | More complex, requires optimization | >80% (MCX) | [3] |
| Supported Liquid Extraction (SLE) | High reproducibility, simple workflow | Can have lower recovery for some compounds | >80% | [2][3] |
Visualizations
Experimental Workflow
Caption: General workflow for Erlotinib analysis using Protein Precipitation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common bioanalytical issues.
Matrix Effect Visualization
Caption: Conceptual diagram illustrating ion suppression due to matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
Minimizing ion suppression effects for Erlotinib-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS/MS analysis of Erlotinib-13C6.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Erlotinib and its stable isotope-labeled internal standard, this compound.
Issue 1: Low signal intensity or high variability in peak areas for Erlotinib and/or this compound.
-
Possible Cause: Ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation method significantly impacts the cleanliness of the final extract and, consequently, the degree of ion suppression.[1] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may result in significant matrix effects as it primarily removes proteins, leaving other endogenous components like phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[3]
-
Supported Liquid Extraction (SLE): A more automated and reproducible form of LLE that avoids emulsion formation and can provide high recovery.[4]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interfering matrix components.
-
-
Optimize Chromatography: Ensure chromatographic separation of Erlotinib and this compound from the regions where matrix components elute. A post-column infusion experiment can identify these suppression zones.[1]
-
Check for Co-medications: Concomitant medications in clinical samples can be a source of ion suppression.[5] If possible, obtain a list of co-administered drugs and investigate their potential for interference.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[6] However, ensure that the diluted analyte concentration remains within the linear range of the assay.
-
Issue 2: Inconsistent analyte/internal standard peak area ratio.
-
Possible Cause: Differential ion suppression between Erlotinib and this compound. Although stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, chromatographic shifts or highly concentrated interferences can lead to slight differences in suppression.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Even minor differences in retention time between the analyte and the internal standard can expose them to varying degrees of ion suppression. Fine-tune the gradient, mobile phase composition, or column chemistry to ensure perfect co-elution.
-
Enhance Sample Cleanup: A cleaner sample extract will minimize the overall matrix load in the ion source, reducing the potential for differential suppression. Consider switching to a more rigorous sample preparation method (e.g., from PPT to SPE).
-
Evaluate Matrix Effects from Different Lots: If working with biological matrices from different sources, be aware that inter-individual variability can lead to different matrix effects.[7][8] Assess the matrix effect across multiple lots of blank matrix.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Erlotinib) is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][9] These matrix components compete with the analyte for ionization in the MS source, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the assay.[10] this compound is used as an internal standard to compensate for this effect, as it is expected to experience the same degree of suppression as the unlabeled Erlotinib.[11]
Q2: How do I choose the best sample preparation method to minimize ion suppression?
A: The optimal sample preparation method depends on the complexity of your matrix and the required sensitivity of your assay.
-
For cleaner samples and higher sensitivity, Solid-Phase Extraction (SPE) is generally recommended.
-
Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) offer a good balance between sample cleanliness and ease of use.[3][4]
-
Protein Precipitation (PPT) is the simplest method but is more prone to significant ion suppression.[2]
Refer to the data table below for a comparison of reported extraction recoveries with different methods.
Q3: Can this compound completely eliminate the problem of ion suppression?
A: While this compound is the gold standard for compensating for ion suppression, it may not completely eliminate all issues.[11] Severe matrix effects can still cause problems, especially if there is any chromatographic separation between Erlotinib and this compound. Therefore, it is crucial to combine the use of a stable isotope-labeled internal standard with optimized sample preparation and chromatography.
Q4: How can I quantitatively assess the matrix effect in my assay?
A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6][12] The ratio of these two is called the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The coefficient of variation (CV) of the matrix factor across different lots of matrix should ideally be less than 15%.
Quantitative Data Summary
The following table summarizes reported extraction recovery data for Erlotinib using different sample preparation techniques. Higher recovery often correlates with a more efficient removal of matrix components, which can lead to reduced ion suppression.
| Sample Preparation Method | Analyte/Internal Standard | Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Erlotinib & Erlotinib-d6 | Human Plasma | > 80 | [3] |
| Protein Precipitation | Erlotinib | Human Plasma | > 89 | |
| Protein Precipitation | Erlotinib | Rat Plasma | 90.9 - 95.6 | [2][13] |
| Supported Liquid Extraction (SLE) | Erlotinib | Human Plasma | 101.3 | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Erlotinib in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[3]
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of Erlotinib-d6 internal standard working solution.
-
Add 100 µL of 5M ammonium acetate buffer.
-
Vortex for 30 seconds.
-
Add 2.5 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
Protocol 2: Protein Precipitation for Erlotinib in Human Plasma
This protocol is based on a method for the quantification of Erlotinib and its metabolites.
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of cold methanol containing the internal standard (Erlotinib-d6).
-
Vortex mix thoroughly for 15 seconds.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube.
-
Add 150 µL of 10 mM ammonium acetate.
-
-
LC-MS/MS Conditions:
-
Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
-
Erlotinib: 394.2 > 278.2 (m/z)
-
Erlotinib-d6: 400.2 > 278.2 (m/z)
-
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: A troubleshooting flowchart for addressing ion suppression issues.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. latamjpharm.org [latamjpharm.org]
Enhancing Low-Level Erlotinib Detection: A Technical Support Guide Featuring Erlotinib-13C6
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of low-level Erlotinib detection using its stable isotope-labeled internal standard, Erlotinib-13C6. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the quantification of Erlotinib?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its primary role is to improve the accuracy and precision of Erlotinib quantification, especially at low concentrations. By mimicking the chemical and physical properties of Erlotinib, this compound co-elutes and experiences similar ionization effects, allowing it to compensate for variability during sample preparation and analysis.
Q2: How does the use of this compound enhance the sensitivity of low-level Erlotinib detection?
A2: The use of this compound enhances sensitivity by minimizing the impact of matrix effects, which are a common source of signal suppression or enhancement in LC-MS/MS analysis.[1] By having an internal standard that behaves nearly identically to the analyte, any variations in the ionization efficiency that could mask the signal of low-level Erlotinib are effectively normalized. This leads to a more reliable and reproducible measurement, allowing for the detection and quantification of Erlotinib at lower concentrations.
Q3: What are the key advantages of using a stable isotope-labeled internal standard like this compound over a structural analog?
A3: Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative bioanalysis. They offer several advantages over structural analogs, including:
-
Similar Physicochemical Properties: this compound has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to Erlotinib.
-
Correction for Matrix Effects: It effectively compensates for sample-to-sample variations in ion suppression or enhancement.
-
Improved Precision and Accuracy: The use of a SIL-IS leads to more reliable and reproducible results, which is crucial for pharmacokinetic and toxicokinetic studies.[2]
Q4: Can this compound be used for the quantification of Erlotinib metabolites?
A4: While this compound is ideal for the quantification of Erlotinib, it is generally not recommended for the direct quantification of its metabolites, such as O-desmethyl Erlotinib (OSI-420). This is because the metabolites have different chemical structures and may exhibit different chromatographic behavior and ionization efficiencies. For accurate quantification of metabolites, it is best to use their respective stable isotope-labeled internal standards.
Troubleshooting Guide
This guide addresses common issues that may arise during the LC-MS/MS analysis of low-level Erlotinib using this compound.
Issue 1: Poor Signal or No Peak for Erlotinib and/or this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions for both Erlotinib (e.g., m/z 394 -> 278) and this compound (e.g., m/z 400 -> 284).[3] Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Sample Preparation Issues | Ensure complete protein precipitation or efficient liquid-liquid extraction. Check for proper pH adjustment during extraction. |
| LC System Problems | Check for leaks in the LC system. Ensure the correct mobile phases are being used and are properly degassed. Verify the injection volume. |
| Column Degradation | The column may be clogged or have lost its stationary phase. Try flushing the column or replacing it with a new one. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Matrix Effects | Optimize the sample cleanup procedure to remove interfering substances. Consider using a more selective extraction method like solid-phase extraction (SPE). |
| Dirty Ion Source | Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | Ensure that the concentration of the this compound internal standard is appropriate and consistent across all samples. The SIL-IS is crucial for correcting for inter-individual differences in matrix effects. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including vortexing times, centrifugation speeds, and incubation times. Use precise pipetting techniques. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash solvent and increase the wash volume and time. |
Issue 4: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample to ensure the injected amount is within the column's capacity. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition, pH, or gradient to improve peak shape. |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for Erlotinib analysis using a stable isotope-labeled internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Erlotinib | Erlotinib-d6 | Human Plasma | 1.0 - 2502.02 | 1.0 | [4][5] |
| Erlotinib | Erlotinib-d6 | Human Plasma | 25 - 5000 | 25 | [6] |
| Erlotinib | This compound | Human Plasma | 5.0 - 5000 | 5.0 |
Table 2: Precision and Accuracy
| Analyte | Internal Standard | QC Level (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| Erlotinib | Erlotinib-d6 | LLOQ (1.0) | < 7.07 | 94.4 - 103.3 | [4][5] |
| Low (2.81) | < 5.0 | 95.0 - 105.0 | [4] | ||
| High (2043.60) | < 3.0 | 98.0 - 102.0 | [4] | ||
| Erlotinib | Erlotinib-d6 | LLOQ (25) | < 14 | 86 - 114 | [6] |
| Low (75) | < 10 | 90 - 110 | |||
| High (3750) | < 8 | 95 - 105 |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for extracting Erlotinib from plasma samples.
-
To 50 µL of plasma sample, add 200 µL of cold methanol containing this compound (e.g., at a concentration of 12.5 ng/mL).
-
Vortex the mixture vigorously for 15 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube containing 150 µL of 10 mM ammonium acetate.
-
Vortex the mixture for 5 minutes.
-
Transfer the final extract to an injection vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Erlotinib and this compound.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column, such as a BEH XBridge C18 (100 x 2.1 mm, 1.7 µm), is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate) is typical.
-
Flow Rate: A flow rate of 0.7 mL/min is often employed.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity, including source temperature (e.g., 150°C), desolvation temperature (e.g., 600°C), and gas flows.
-
Visualizations
Caption: A typical experimental workflow for the quantification of Erlotinib in plasma using this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 6. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting collision energy for optimal Erlotinib-13C6 fragmentation
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Erlotinib-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: The recommended Multiple Reaction Monitoring (MRM) transitions for Erlotinib and its stable isotope-labeled internal standard, this compound, are based on the fragmentation patterns observed in tandem mass spectrometry. For native Erlotinib, common transitions are m/z 394.2 → 278.1 and m/z 394 -> 336.[1] For isotopically labeled versions like Erlotinib-d6, a common transition is m/z 400.4 → 278.1.[1] Given the +6 Da mass shift for this compound, the expected precursor ion would be approximately m/z 400.2. The major product ion at m/z 278.1 results from the loss of the substituted aniline group and should remain the same.
Q2: How does collision energy affect the fragmentation of this compound?
A2: Collision energy is a critical parameter in tandem mass spectrometry that influences the efficiency of fragmentation and the intensity of product ions. Insufficient collision energy will result in poor fragmentation of the precursor ion, leading to a weak signal for the product ion. Conversely, excessive collision energy can cause extensive fragmentation, leading to a variety of smaller, less specific fragment ions and a decrease in the intensity of the desired product ion. Therefore, optimizing the collision energy is crucial for achieving maximum sensitivity and specificity in your assay.
Q3: Where should I start with collision energy optimization for this compound?
A3: A good starting point for collision energy optimization is to use values reported in the literature for Erlotinib or its other isotopologues as a baseline. For instance, one study reported an optimal collision energy of 34 eV for the transition m/z 395.2 → 278.1 for an isotope of Erlotinib. For Erlotinib-d6, a collision energy of 32 eV was used for the transition m/z 400.2 -> 278.1. These values can serve as a starting point for your optimization experiments.
Q4: What is a common issue encountered when analyzing high concentrations of Erlotinib?
A4: A common issue when analyzing high concentrations of Erlotinib is signal saturation of the detector. To mitigate this, one strategy is to monitor the 13C isotope of the primary precursor ion (e.g., m/z 395.2 instead of m/z 394.2) and sub-optimize the collision energy to reduce signal intensity while maintaining a linear response.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the optimization of collision energy for this compound fragmentation.
| Problem | Possible Cause | Recommended Solution |
| Low or no product ion signal | Insufficient collision energy. | Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the product ion intensity. |
| Incorrect precursor or product ion m/z. | Verify the mass calibration of your instrument and confirm the correct m/z values for the this compound precursor and its expected fragment. | |
| High background noise or multiple product ions | Collision energy is too high, causing excessive fragmentation. | Decrease the collision energy to favor the formation of the desired product ion and reduce non-specific fragmentation. |
| In-source fragmentation. | Optimize source parameters such as cone voltage or fragmentor voltage to minimize fragmentation before the collision cell. | |
| Poor reproducibility of signal intensity | Fluctuations in collision gas pressure. | Ensure a stable and sufficient supply of collision gas (typically argon or nitrogen) to the mass spectrometer. |
| Unstable electrospray. | Check the spray needle position, solvent flow rate, and nebulizing gas pressure for a stable and consistent spray. | |
| Signal saturation at high concentrations | Detector overload. | As mentioned in the FAQs, consider monitoring a less abundant isotope of the precursor ion and/or slightly detuning the collision energy to bring the signal within the linear range of the detector. |
Experimental Protocols
Protocol 1: Determination of Optimal Collision Energy
This protocol describes a method for determining the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.
-
Prepare a standard solution of this compound at a concentration that gives a stable and robust precursor ion signal.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to monitor the precursor ion of this compound (e.g., m/z 400.2) in the first quadrupole (Q1) and the expected major product ion (e.g., m/z 278.1) in the third quadrupole (Q3).
-
Perform a collision energy ramp experiment. In this experiment, the collision energy is systematically varied across a range (e.g., 10-50 eV in 2 eV increments) while the intensities of the precursor and product ions are recorded.
-
Plot the intensity of the product ion against the collision energy. The optimal collision energy is the value that yields the highest product ion intensity.
Data Presentation
The following tables summarize key mass spectrometry parameters for the analysis of Erlotinib and its isotopologues, based on published methods.
Table 1: MRM Transitions and Optimized MS Parameters for Erlotinib and Erlotinib-d6
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Erlotinib (Isotope) | 395.2 | 278.1 | 42 | 34 | |
| Erlotinib-d6 | 400.2 | 278.1 | 38 | 32 | |
| Erlotinib | 394.2 | 278.1 | - | - | [1] |
| Erlotinib-d6 | 400.4 | 278.1 | - | - | [1] |
| Erlotinib | 394 | 336 | - | - |
Note: Dashes (-) indicate that the specific value was not provided in the cited source.
Visualizations
Diagram 1: Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy for this compound.
Diagram 2: Fragmentation Pathway of Erlotinib
Caption: Simplified fragmentation pathway of Erlotinib.
References
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Erlotinib Quantification with Erlotinib-13C6
A Comparative Guide to Bioanalytical Method Validation for the Potent EGFR Inhibitor, Erlotinib, Highlighting the Superiority of Stable Isotope-Labeled Internal Standards.
For researchers, scientists, and drug development professionals engaged in the study of the targeted cancer therapeutic, Erlotinib, the accuracy and reliability of bioanalytical data are paramount. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Erlotinib in biological matrices, with a special focus on the validation of a method utilizing the stable isotope-labeled internal standard, Erlotinib-13C6. Through a detailed examination of experimental data and protocols, this guide will demonstrate the enhanced precision, accuracy, and robustness achieved when employing a stable isotope-labeled internal standard compared to other approaches.
The Critical Role of Internal Standards in Bioanalytical Methods
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting variability introduced during sample preparation and analysis. The ideal IS mimics the analyte's physicochemical properties, ensuring that it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy allows for the most effective compensation for matrix effects and other sources of analytical variability.
Performance Comparison: The this compound Advantage
Table 1: Performance of Bioanalytical Method for Erlotinib using this compound as Internal Standard
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity (Range) | Correlation Coefficient (r²) | >0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | ng/mL | 20.0 | [1] |
| Accuracy | % Bias | <13.1% | [1] |
| Precision | % CV | <10.0% | [1] |
| Recovery | % | Data not available | |
| Matrix Effect | % CV | Data not available |
Table 2: Performance of Bioanalytical Method for Erlotinib using Deuterated Internal Standard (Erlotinib-d6)
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity (Range) | Correlation Coefficient (r²) | ≥ 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | ng/mL | 1.0 | [2] |
| Accuracy | % | 94.4 to 103.3% | [2] |
| Precision | % CV | 0.62% - 7.07% | [2] |
| Recovery | % | > 80% | [2] |
| Matrix Effect | % CV | Not explicitly reported |
Table 3: Performance of Bioanalytical Method for Erlotinib using a Structural Analog as Internal Standard
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity (Range) | Correlation Coefficient (r²) | 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | ng/mL | 1.0 | [3] |
| Accuracy | % | 94.4 to 103.3% | [3] |
| Precision | % CV | 0.62% - 7.07% | [3] |
| Recovery | % | > 80% | [3] |
| Matrix Effect | % CV | Not explicitly reported |
The data presented in these tables, although not from a direct comparative study, consistently demonstrate that methods employing stable isotope-labeled internal standards, such as this compound and Erlotinib-d6, achieve excellent linearity, sensitivity, accuracy, and precision, in line with regulatory guidelines. The use of a SIL-IS is particularly advantageous in minimizing the impact of matrix effects, a common challenge in bioanalysis that can significantly affect the accuracy of quantification. While methods with structural analogs can also be validated, they may not compensate for all sources of variability as effectively as a SIL-IS.
Experimental Protocols
A robust and reliable bioanalytical method is built upon a well-defined and meticulously executed experimental protocol. Below is a representative protocol for the quantification of Erlotinib in human plasma using LC-MS/MS with this compound as an internal standard, synthesized from various published methods.
Sample Preparation
-
Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: A 100 µL aliquot of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 20 µL of this compound working solution (at a concentration of 500 ng/mL in methanol) is added to each plasma sample.
-
Protein Precipitation: 300 µL of acetonitrile is added to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples are vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Erlotinib: m/z 394.2 → 278.1
-
This compound: m/z 400.2 → 284.1
-
Method Validation
The bioanalytical method is validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the following parameters:
-
Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no interference at the retention times of Erlotinib and this compound.
-
Linearity: Determined by analyzing a series of calibration standards over the desired concentration range (e.g., 1 to 2500 ng/mL). A linear regression with a weighting factor of 1/x² is typically used.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Recovery: Determined by comparing the peak areas of Erlotinib from extracted samples to those of unextracted standards.
-
Matrix Effect: Assessed by comparing the peak areas of Erlotinib in post-extraction spiked blank plasma to those in neat solution.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Science
To better understand the context and processes involved in the bioanalytical validation of Erlotinib, the following diagrams have been generated using Graphviz.
Experimental workflow for Erlotinib bioanalysis.
Erlotinib's inhibition of the EGFR signaling pathway.
References
A Head-to-Head Battle of Internal Standards: Erlotinib-13C6 vs. Deuterated Erlotinib in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Erlotinib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Erlotinib-13C6 and deuterated Erlotinib (e.g., Erlotinib-d6). By examining their performance characteristics and providing supporting experimental data, this document aims to inform the selection of the most suitable internal standard for your bioanalytical needs.
The ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and is not subject to isotopic effects that can compromise data quality. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are widely used, they possess distinct properties that can influence the outcome of a study.
Theoretical Showdown: The Case for ¹³C vs. Deuterium
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share a close physicochemical resemblance to the analyte. However, the choice between carbon-13 and deuterium labeling is not trivial.
Deuterated standards , while often more readily available and less expensive, can sometimes exhibit a phenomenon known as the "isotope effect." The greater mass of deuterium compared to hydrogen can lead to a slight difference in retention time on a chromatographic column. This can be problematic if the analyte and internal standard elute into regions of differing matrix effects, potentially leading to inaccuracies in quantification.[1]
Carbon-13 labeled standards , on the other hand, are generally considered superior in this regard. The smaller relative mass difference between ¹³C and ¹²C results in a negligible isotope effect, ensuring near-perfect co-elution with the unlabeled analyte. This minimizes the risk of differential matrix effects and enhances the robustness of the analytical method.
Performance Data: A Look at the Evidence
Below is a summary of performance data from a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Erlotinib in human plasma using Erlotinib-d6 as the internal standard.
| Parameter | Performance | Reference |
| Linearity Range | 1.00 - 2502.02 ng/mL | [2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [2] |
| Intra-day Precision (%CV) | 0.62% - 7.07% | [2] |
| Inter-day Precision (%CV) | Not explicitly stated, but within-run and between-run precision were within 0.62%-7.07% | [2] |
| Accuracy | 94.4% - 103.3% | [2] |
| Extraction Recovery | > 80% | [2] |
These data demonstrate that a well-validated method using deuterated Erlotinib can achieve excellent linearity, precision, accuracy, and recovery, making it a viable option for many applications. However, it is crucial to be aware of the potential for chromatographic shifts and to thoroughly validate the method in the specific matrix of interest.
While specific performance data for this compound is not as prevalent in the literature, the general consensus in the scientific community is that ¹³C-labeled standards are less prone to the isotope effects that can affect deuterated standards. Therefore, for assays requiring the highest level of accuracy and robustness, particularly in complex biological matrices, This compound would be the theoretically preferred internal standard.
Experimental Protocols: A Glimpse into the Lab
Herein, we provide a detailed methodology for a typical LC-MS/MS assay for the quantification of Erlotinib in human plasma using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of Erlotinib-d6 internal standard solution (concentration to be optimized).
-
Add 1.0 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 75mm x 4.6mm, 3.5µm).[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is Acetonitrile: Ammonium acetate buffer pH 9.2 (70:30 v/v).[2]
-
Flow Rate: 0.8 mL/minute.[2]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Visualizing the Science: Diagrams and Workflows
To further elucidate the context of Erlotinib analysis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Erlotinib inhibits the EGFR signaling pathway.
References
A Comparative Guide to the Bioanalytical Performance of Erlotinib-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Erlotinib-13C6 as an internal standard in the quantification of Erlotinib, a key tyrosine kinase inhibitor. The data presented is compiled from published studies and offers a clear comparison with alternative internal standards, supported by detailed experimental protocols.
Quantitative Performance Data
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. Stable isotope-labeled internal standards, such as this compound and Erlotinib-d6, are generally preferred due to their similar physicochemical properties to the analyte, which helps to compensate for variability during sample processing and analysis.
Below is a summary of the performance characteristics of analytical methods for Erlotinib utilizing different internal standards.
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 5 - 2500[1] | Not explicitly stated in abstract | Not explicitly stated in abstract | 5.0[1] |
| Erlotinib-d6 | 1.0 - 2502.02[2][3] | 94.4 - 103.3[2][3] | 0.62 - 7.07 (within and between run)[2][3] | 1.0[2][3] |
| Erlotinib-d6 | 25 - 5000[4] | < 14[4] | < 14[4] | 25[4] |
| Linezolid | 5 - 2000 | 90.9 - 95.6 (as mean recovery) | < 10 (intra-day and inter-day) | 5.0 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. The following protocols are based on the cited literature for the quantification of Erlotinib in human plasma using LC-MS/MS.
Protocol 1: Method using this compound as Internal Standard
This protocol is based on the method described by Lankheet et al. for the quantification of Erlotinib and its metabolite O-desmethyl erlotinib.
-
Sample Preparation:
-
Stock solutions of Erlotinib and the internal standard, this compound, are prepared in methanol.[1]
-
Calibration standards and quality control samples are prepared by spiking blank human EDTA plasma with known concentrations of Erlotinib.
-
Sample extraction is performed, likely via protein precipitation or liquid-liquid extraction, although the specific method is not detailed in the abstract.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: High-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode.[1]
-
Ionization Source: Electrospray ionization (ESI).[1]
-
MRM Transitions:
-
The method was validated over a linear range of 5 to 2500 ng/mL in plasma.[1]
-
Protocol 2: Method using Erlotinib-d6 as Internal Standard
This protocol is a composite based on several published methods that utilize the deuterated internal standard.
-
Sample Preparation:
-
Stock solutions of Erlotinib and Erlotinib-d6 are prepared in an appropriate organic solvent like methanol or DMSO.
-
Working solutions are made by diluting the stock solutions.
-
Calibration standards are prepared by spiking drug-free human plasma with the working solutions.
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of cold methanol containing the internal standard (Erlotinib-d6). Vortex mix for 15 seconds and then centrifuge at 10,000 g for 5 minutes at 4°C.[4]
-
Liquid-Liquid Extraction: To a plasma sample, add the internal standard solution. After vortexing, add an extraction solvent (e.g., methyl tertiary butyl ether), vortex again, and centrifuge. The supernatant is then transferred and evaporated to dryness under nitrogen. The residue is reconstituted in the mobile phase.[2]
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, BEH XBridge C18).[2][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[2][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Visualizing the Mechanism of Action
Erlotinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Erlotinib.
References
Stability of Erlotinib-13C6 in Human Plasma: A Comparative Guide
For researchers engaged in pharmacokinetic (PK) and bioanalytical studies, the stability of isotopically labeled internal standards is paramount for accurate quantification of drug concentrations. This guide provides a comprehensive overview of the stability of Erlotinib-13C6 in human plasma, drawing comparisons with its unlabeled counterpart, Erlotinib, and other relevant tyrosine kinase inhibitors. The information presented is supported by experimental data from published literature to aid researchers, scientists, and drug development professionals in their analytical method development and sample handling protocols.
While specific long-term stability studies on this compound in human plasma are not extensively published, its common use as an internal standard in validated bioanalytical methods for Erlotinib strongly suggests a high degree of stability, mirroring that of the unlabeled drug.[1][2] The underlying principle is that a stable isotope-labeled internal standard should exhibit identical chemical and physical properties to the analyte, including its stability in biological matrices. Therefore, the stability data for Erlotinib in human plasma can be considered a reliable surrogate for this compound.
Comparative Stability Data
The following table summarizes the stability of Erlotinib in human plasma under various storage and handling conditions, which can be extrapolated to this compound. For a broader perspective, stability data for other tyrosine kinase inhibitors are also included where available.
| Compound/Analyte | Matrix | Stability Condition | Duration | Analyte Recovery (%) | Reference |
| Erlotinib | Human Plasma | Freeze-Thaw Cycles | 3 cycles | 100.0–104.5 | [3] |
| Human Plasma | Ambient Temperature (24h) | 24 hours | 100.0–104.8 | [3] | |
| Human Plasma | Frozen Storage (-20°C) | 227 days | 91.5–94.5 | [3] | |
| Human Plasma | Frozen Storage (-70°C) | 227 days | 93.3–93.8 | [3] | |
| Lapatinib | Oral Suspension | Room Temperature (25°C) | 28 days | > 90% | [4] |
| Imatinib | Oral Suspension | Room Temperature (25°C) | 14 days | > 90% | [4] |
| Osimertinib | Whole Blood | Ambient Temperature | Unstable | Data not specified | [5] |
Experimental Protocols
The determination of drug stability in plasma typically involves three key assessments: freeze-thaw stability, short-term (bench-top) stability, and long-term stability. The following are detailed methodologies adapted from published studies on Erlotinib.
Sample Preparation and Analysis
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the quantification of Erlotinib and its labeled internal standard in human plasma.
-
Extraction: A liquid-liquid extraction is a frequently used method. To 100 µL of human plasma, an internal standard working solution (e.g., this compound or Erlotinib-d6) is added. The sample is then alkalinized with a buffer (e.g., 1N NaOH) and extracted with an organic solvent such as ethyl acetate.[2][3]
-
Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column.[2][3] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid).[2][6]
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The transitions monitored for Erlotinib are typically m/z 394.2 > 278.1.[2] For a deuterated internal standard like Erlotinib-d6, the transition is m/z 400.4 > 278.1.[2] A similar principle would apply to this compound, with the specific m/z values adjusted for the mass difference.
Freeze-Thaw Stability
This experiment simulates the effect of freezing and thawing of plasma samples that may occur during sample processing and analysis.
-
Spike human plasma with Erlotinib at low and high concentrations.
-
Divide the samples into aliquots.
-
Subject the aliquots to three freeze-thaw cycles. One cycle consists of freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.[3]
-
After the third cycle, analyze the samples using the validated LC-MS/MS method and compare the concentrations to those of freshly prepared samples.
Short-Term (Bench-Top) Stability
This test evaluates the stability of the analyte in plasma at room temperature, which is important for understanding potential degradation during sample handling and preparation.
-
Spike human plasma with Erlotinib at low and high concentrations.
-
Keep the samples at ambient temperature for a specified period (e.g., 24 hours).[3]
-
Analyze the samples and compare the concentrations to those of freshly prepared samples.
Long-Term Stability
This assessment is crucial for determining the maximum allowable storage duration for clinical samples.
-
Spike human plasma with Erlotinib at low and high concentrations.
-
Store the samples at specified frozen temperatures (e.g., -20°C and -70°C) for an extended period (e.g., 227 days).[3]
-
At designated time points, retrieve the samples, thaw them, and analyze their concentrations.
-
Compare the results to the initial concentrations to determine the extent of degradation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound in human plasma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of extemporaneous erlotinib, lapatinib, and imatinib oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Erlotinib-13C6 Demonstrates Robust Performance Across Biological Matrices for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the accurate quantification of drug candidates in biological samples. This guide provides a comprehensive comparison of the performance of Erlotinib-13C6, a stable isotope-labeled internal standard, against its deuterated counterparts (e.g., Erlotinib-d6) for the bioanalysis of the tyrosine kinase inhibitor, Erlotinib, in various biological matrices.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, offering a reliable means to correct for variability during sample preparation and analysis. While both carbon-13 (¹³C) labeled and deuterium (D) labeled standards are widely used, their performance can differ based on the specific application and biological matrix. This guide synthesizes available data to highlight the performance characteristics of this compound and provides a comparative overview with deuterated alternatives.
Comparative Performance Analysis
The selection of an internal standard is pivotal for developing robust and reliable bioanalytical methods. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery, thereby compensating for matrix effects and other sources of analytical variability.
Stable isotope-labeled standards, such as this compound and deuterated Erlotinib, are structurally almost identical to the analyte, making them superior choices over other structural analogs. However, subtle differences between ¹³C and deuterium labeling can influence analytical performance. For instance, ¹³C-labeled standards are generally considered less susceptible to chromatographic and mass spectrometric isotopic effects compared to their deuterated counterparts. This can lead to better co-elution and more accurate correction for matrix effects.
The following table summarizes the quantitative performance data of this compound and a common deuterated alternative, Erlotinib-d6, in human plasma.
| Performance Parameter | This compound (in Human Plasma) | Erlotinib-d6 (in Human Plasma) | Biological Matrix Specifics |
| Linearity (Range) | 5 - 2500 ng/mL[1] | 1.0 - 2502.02 ng/mL[2] | Data primarily available for plasma. |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] | 1.0 ng/mL[2] | Varies depending on the sensitivity of the LC-MS/MS system. |
| Accuracy (% Bias or Inaccuracy) | -5.48% to 8.40%[1] | 94.4% to 103.3% (expressed as % of nominal)[2] | Both internal standards enable high accuracy within accepted regulatory limits. |
| Precision (% CV) | 1.79% to 8.73%[1] | 0.62% to 7.07%[2] | Both demonstrate excellent precision for reliable quantification. |
| Recovery | Data not explicitly provided in the reviewed sources. | > 80%[2] | Consistent and high recovery is crucial for minimizing variability. |
| Matrix Effect | Data not explicitly provided in the reviewed sources. | Not explicitly quantified in the reviewed sources, but the use of a stable isotope-labeled internal standard is intended to compensate for this effect. | A critical parameter, especially in complex matrices like tissue homogenates. |
Experimental Methodologies
The robust performance of any internal standard is intrinsically linked to the bioanalytical method employed. Below are detailed experimental protocols for the quantification of Erlotinib in different biological matrices using this compound or a deuterated internal standard.
Quantification of Erlotinib in Human Plasma and Lung Tumor Tissue using this compound
This method is suitable for the sensitive and specific quantification of Erlotinib and its metabolite, O-desmethyl erlotinib.
1. Sample Preparation:
-
Plasma: To 50 µL of human EDTA plasma, add a working solution of the internal standard, this compound.[1]
-
Lung Tumor Tissue: Homogenize the tissue before adding the internal standard.[1]
-
Protein Precipitation: Add a protein precipitation agent to the sample to remove proteins that can interfere with the analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Utilize a suitable HPLC column to separate Erlotinib and its internal standard from other components in the sample.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in the positive ion mode. The following mass transitions are monitored:
Quantification of Erlotinib in Human Plasma using Erlotinib-d6
This method provides a reliable approach for the quantification of Erlotinib in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard, Erlotinib-d6.[2]
-
Perform liquid-liquid extraction to isolate Erlotinib and the internal standard from the plasma matrix.[2]
2. LC-MS/MS:
-
Chromatographic Separation: Use a C18 analytical column with a mobile phase consisting of acetonitrile and ammonium acetate buffer.[2]
-
Mass Spectrometry Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode with the following transitions:
Experimental Workflow and Signaling Pathway Visualization
To further elucidate the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate a typical bioanalytical workflow and the signaling pathway inhibited by Erlotinib.
References
Comparative analysis of Erlotinib quantification methods
This guide provides a comparative analysis of common analytical methods for the quantification of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Accurate and reliable quantification of Erlotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This document is intended for researchers, scientists, and drug development professionals seeking to select and implement the most appropriate analytical technique for their specific needs.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Erlotinib functions as a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular domain of the receptor.[2][4] This action prevents EGFR autophosphorylation, thereby blocking downstream signal transduction cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[2][5] The inhibition of these pathways ultimately leads to a disruption in cancer cell growth and proliferation.[3]
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Overview of Quantification Methods
The most prevalent methods for Erlotinib quantification in biological fluids are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While both are reliable, they differ significantly in terms of sensitivity, selectivity, and instrumentation requirements.[6][7] LC-MS/MS is generally considered the gold standard for bioanalytical studies due to its superior sensitivity and specificity.[8]
Performance Comparison of Analytical Methods
The selection of an appropriate quantification method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and available resources. The following table summarizes the performance characteristics of various published methods.
| Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| HPLC-UV | Human Plasma | 100 - 3200 | 100 | - | < 7.6 | [9] |
| HPLC-UV | Biological Samples | 320 - 20000 | 150 | 97.2 - 104.8 | < 10 | [10] |
| RP-HPLC | Pharmaceutical Form | 60,000 - 140,000 | 80 | - | < 2 | [11] |
| LC-MS | Rat Plasma | 5 - 2000 | 5 | 90.9 - 95.6 | < 10 | [9] |
| LC-MS/MS | Human Plasma | 25 - 5000 | 25 | < 14 | < 14 | |
| LC-MS/MS | Human Plasma | 1.0 - 2502 | 1.0 | 94.4 - 103.3 | < 7.1 | [8][12] |
| LC-MS/MS | Human Plasma | 6.25 - 3200 | 6.25 | - | < 6.4 | [13] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
General Experimental Workflow
The quantification of Erlotinib from biological samples typically follows a multi-step process designed to isolate the analyte from matrix components and prepare it for instrumental analysis. The workflow generally involves sample preparation, chromatographic separation, and detection.
Caption: General workflow for Erlotinib quantification in plasma.
Experimental Protocols
Below are representative protocols for the quantification of Erlotinib using HPLC-UV and LC-MS/MS. These are generalized from published methods and may require optimization for specific laboratory conditions.
Protocol 1: HPLC-UV Method
This method is suitable for applications where high sensitivity is not a primary requirement.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
2. Chromatographic Conditions [10]
-
HPLC System: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 45:55 v/v), pH adjusted to 4.5.[10][14]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 332 nm.[10]
-
Run Time: Approximately 7-10 minutes.
3. Quantification
-
Prepare a calibration curve by spiking known concentrations of Erlotinib standard into blank plasma and processing as described above.
-
Quantify unknown samples by comparing their peak areas to the linear regression of the calibration curve.
Protocol 2: LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of cold methanol containing a deuterated internal standard (e.g., Erlotinib-d6) at a suitable concentration (e.g., 12.5 ng/mL).[8]
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube and add 150 µL of 10 mM ammonium acetate.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions [12]
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 75mm x 4.6mm, 3.5μ).[12]
-
Mobile Phase A: Ammonium acetate buffer (e.g., 5 mM).
-
Mobile Phase B: Acetonitrile.[12]
-
Flow Rate: 0.7-0.8 mL/min.[12]
-
Gradient Elution: A typical gradient might run from 10% to 90% Acetonitrile over several minutes to ensure separation from matrix components.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a weighted (1/x²) linear regression for calculation.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. saapjournals.org [saapjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Application of an HPLC Method for Erlotinib Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Erlotinib-13C6
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of Erlotinib-13C6.
This document provides crucial procedural guidance for the safe handling and disposal of this compound, a substance classified as a cytotoxic agent. Adherence to these protocols is essential to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[1][2] | Prevents skin absorption. Double-gloving provides an extra layer of protection against potential contamination. |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back.[2][3] | Protects skin and personal clothing from spills and contamination. |
| Eye Protection | Safety goggles with side-shields or a face shield.[4] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used, especially when handling the powder form or when there is a risk of aerosol generation.[4][5] | Prevents inhalation of the cytotoxic compound. |
| Shoe Covers | Disposable shoe covers.[3] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.[6]
-
Transport the sealed container in a leak-proof secondary container to the designated storage area.[5][7]
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[4]
2. Preparation and Handling:
-
All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a similar containment primary engineering control to minimize aerosol exposure.[6]
-
Before starting work, ensure a cytotoxic spill kit is readily accessible.[7]
-
Wear the full complement of PPE as detailed in the table above.
-
When preparing solutions, work on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Use Luer-lock syringes and needles or other closed-system transfer devices to minimize the risk of leaks and spills.[6]
-
Avoid eating, drinking, or smoking in the handling area.[4]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use the cytotoxic spill kit to contain and clean the spill, following the kit's instructions.
-
Absorb liquid spills with finely-powdered liquid-binding material.[4]
-
Decontaminate surfaces and equipment by scrubbing with an appropriate cleaning agent (e.g., alcohol).[4]
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and labware, must be considered cytotoxic waste.
-
Waste Containers: Dispose of all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.[4] These containers should be designated for cytotoxic materials.
-
Disposal Method: Dispose of the substance and contaminated materials through an approved waste disposal plant in accordance with federal, state, and local regulations.[4] Do not dispose of this compound down the drain or in general waste.[4]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pogo.ca [pogo.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. This compound|1211107-68-4|MSDS [dcchemicals.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
